molecular formula C10H13NO B13356231 8-Methoxy-5,6,7,8-tetrahydroquinoline

8-Methoxy-5,6,7,8-tetrahydroquinoline

カタログ番号: B13356231
分子量: 163.22 g/mol
InChIキー: HETIFGHYEZLQEP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

8-Methoxy-5,6,7,8-tetrahydroquinoline is a useful research compound. Its molecular formula is C10H13NO and its molecular weight is 163.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 8-Methoxy-5,6,7,8-tetrahydroquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-Methoxy-5,6,7,8-tetrahydroquinoline including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C10H13NO

分子量

163.22 g/mol

IUPAC名

8-methoxy-5,6,7,8-tetrahydroquinoline

InChI

InChI=1S/C10H13NO/c1-12-9-6-2-4-8-5-3-7-11-10(8)9/h3,5,7,9H,2,4,6H2,1H3

InChIキー

HETIFGHYEZLQEP-UHFFFAOYSA-N

正規SMILES

COC1CCCC2=C1N=CC=C2

製品の起源

United States
Foundational & Exploratory

Structural Characterization and Physicochemical Properties of 8-Methoxy-5,6,7,8-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Drug Development Professionals and Synthetic Chemists

Executive Summary

8-Methoxy-5,6,7,8-tetrahydroquinoline (CAS: 75414-07-2) is a highly specialized bicyclic heteroaromatic building block[1]. Structurally, it consists of a fully saturated carbocycle fused to an intact pyridine ring, with a methoxy ether modifying the chiral C8 position. In modern medicinal chemistry, this scaffold has emerged as a privileged pharmacophore, most notably in the development of highly selective P2X7 receptor antagonists targeting neuroinflammation, neuropathic pain, and central nervous system (CNS) disorders[2].

This whitepaper provides an in-depth technical analysis of its structural properties, the mechanistic causality behind its complex synthesis, and the self-validating protocols required for its characterization.

Physicochemical and Structural Profile

Understanding the baseline properties of 8-methoxy-5,6,7,8-tetrahydroquinoline is critical for downstream formulation and synthetic derivatization. The intact pyridine ring provides a basic nitrogen center (useful for salt formation and target binding), while the saturated carbocycle introduces a degree of lipophilicity and three-dimensional sp³ character.

Table 1: Quantitative Physicochemical Properties
PropertyValueStructural Significance
Chemical Name 8-Methoxy-5,6,7,8-tetrahydroquinolineCore scaffold for P2X7 antagonists.
CAS Number 75414-07-2Primary regulatory identifier[1].
Molecular Formula C₁₀H₁₃NOBalances lipophilicity and polar surface area.
Molecular Weight 163.22 g/mol Low MW allows for extensive downstream functionalization.
Physical State Pale yellow oilTypical for low-MW tetrahydroquinolines[3].
Chirality C8 StereocenterEnantiomeric purity is critical for receptor selectivity[2].

Mechanistic Causality in Synthesis: The Chemoselectivity Challenge

Synthesizing 5,6,7,8-tetrahydroquinolines from their parent quinolines presents a profound thermodynamic challenge. The resonance energy of the benzene ring is higher than that of the pyridine ring. Consequently, standard heterogeneous hydrogenation (e.g., Pd/C with H₂) almost exclusively reduces the pyridine ring to yield 1,2,3,4-tetrahydroquinolines.

The Traditional Approach vs. The Hydrogenolysis Problem: Historically, to force the reduction of the carbocycle, chemists utilized strong acids (like CF₃COOH) with PtO₂ catalysts. The acid protonates the pyridine nitrogen, deactivating the heterocycle towards reduction and simultaneously activating the benzene ring. However, in the case of 8-methoxyquinoline, this acidic environment transforms the C8-methoxy group into an excellent leaving group, leading to severe hydrogenolysis (cleavage of the C-O bond) and resulting in poor yields of the desired methoxy-retained product.

The Modern Solution: Homogeneous Asymmetric Hydrogenation: To circumvent hydrogenolysis and establish the critical C8 stereocenter, modern protocols employ Ru(II)-catalyzed asymmetric hydrogenation [3]. By utilizing a chiral catalyst such as Ru(2-methylallyl)₂(cod) coupled with a chiral bisphosphine ligand, the ruthenium center coordinates directly to the carbocycle. This facilitates direct hydride transfer at high pressures (5.0 MPa) without the need for acidic activation, thereby preserving the delicate C8-methoxy group and yielding highly enantiomerically enriched (+)- or (-)-8-methoxy-5,6,7,8-tetrahydroquinoline[3].

Biological Relevance: P2X7 Receptor Antagonism

The P2X7 receptor is an ATP-gated ion channel predominantly expressed on microglia and macrophages. Its overactivation leads to massive calcium influx, triggering the release of pro-inflammatory cytokines (IL-1β and IL-18) linked to Alzheimer's disease, severe depression, and chronic pain[2].

Derivatives of 8-methoxy-5,6,7,8-tetrahydroquinoline (e.g., functionalized at the C5 position with carboxamides) act as potent allosteric antagonists. The C8-methoxy group is not merely structural; it acts as a critical hydrogen-bond acceptor within the receptor's binding pocket and improves the metabolic stability of the drug candidate by blocking oxidative metabolism at the carbocycle[2].

P2X7_Pathway ATP Extracellular ATP P2X7 P2X7 Receptor (Ion Channel) ATP->P2X7 Activates Ca_Influx Ca2+/Na+ Influx K+ Efflux P2X7->Ca_Influx Pore Opening Microglia Microglia/Macrophage Activation Ca_Influx->Microglia Cytokines Release of IL-1β & IL-18 (Neuroinflammation) Microglia->Cytokines Drug 8-OMe-THQ Derivatives (e.g., Antagonists) Drug->P2X7 Allosteric/Competitive Inhibition

Mechanism of action for 8-Methoxy-5,6,7,8-tetrahydroquinoline derivatives in P2X7 receptor antagonism.

Structural Characterization Data

Accurate structural validation is non-negotiable. The following tables summarize the expected spectral data used to confirm the integrity of the 5,6,7,8-tetrahydroquinoline core and the retention of the methoxy group.

Table 2: ¹H NMR Assignments (CDCl₃, 400 MHz)
Chemical Shift (δ, ppm)Multiplicity & CouplingIntegrationAssignment
~8.45Doublet (d, J = 5.0 Hz)1HPyridine H-2 (Confirms intact heterocycle)
4.33Triplet (t)1HAliphatic H-8 (Chiral methine adjacent to OMe)
3.53Singlet (s)3HMethoxy (-OCH₃)
2.77Multiplet (m)2HAliphatic H-5 (Benzylic position)
1.57 – 2.37Multiplet (m)4HAliphatic H-6, H-7
Table 3: Electron Impact Mass Spectrometry (EI-MS) Fragmentation
m/z ValueRelative Abundance (%)Fragment Identity
163 62%Molecular Ion [M]⁺
148 100% (Base Peak)[M - CH₃]⁺ (Loss of methyl from methoxy)
132 52%[M - OCH₃]⁺ (Cleavage of entire methoxy group)
130 74%Aromatized fragment

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following workflows describe the synthesis and subsequent chiral validation of the molecule. The system is "self-validating" because the success of the high-pressure hydrogenation (Protocol A) is immediately quantified by the chiral resolution analytics (Protocol B).

Protocol A: Catalytic Asymmetric Hydrogenation

Objective: Selectively reduce the carbocycle of 8-methoxyquinoline while establishing C8 chirality.

  • Catalyst Preparation: Inside an argon-filled glovebox, dissolve Ru(2-methylallyl)₂(cod) (2.0 mol%) and a chiral bisphosphine ligand (e.g., (R)-BINAP) in anhydrous EtOAc (1.0 mL)[3].

  • Substrate Addition: Add 8-methoxyquinoline (1.0 mmol) to the activated catalyst solution.

  • Pressurization: Transfer the mixture to a stainless-steel autoclave. Purge the vessel three times with H₂ gas, then pressurize to a final threshold of 5.0 MPa . (Causality: High pressure is mandatory to overcome the aromatic resonance energy of the carbocycle).

  • Reaction Execution: Stir vigorously at 60 °C for 24 hours[3].

  • Work-up: Cool the reactor to ambient temperature, carefully vent the excess H₂, and concentrate the crude mixture under reduced pressure.

  • Purification: Isolate the product via flash column chromatography on silica gel using an EtOAc/hexane (1:1 v/v) gradient to yield (+)-8-methoxy-5,6,7,8-tetrahydroquinoline.

Protocol B: Enantiomeric Excess (ee) Determination via Chiral HPLC

Objective: Validate the stereoselectivity of the hydrogenation.

  • Column Selection: Equip the HPLC with a Chiralcel OD-H column (4.6 mm φ × 250 mm). (Causality: The cellulose-based stationary phase provides optimal chiral recognition for the basic nitrogen and the methoxy oxygen via hydrogen bonding).

  • Mobile Phase: Isocratic flow of 20% 2-propanol in hexane[3].

  • Parameters: Set flow rate to 0.5 mL/min and column temperature to 35 °C.

  • Detection: Monitor UV absorbance at 275 nm.

  • Validation Metrics: The (+)-enantiomer will elute at t1​≈8.7 min, and the (-)-enantiomer at t2​≈10.2 min. Calculate the ee based on peak area integration[3].

Synthesis_Workflow Start 8-Methoxyquinoline (Precursor) Reaction Asymmetric Hydrogenation Ru(II) Catalyst, H2 (5.0 MPa) Start->Reaction Crude Crude Mixture Reaction->Crude Purification Flash Chromatography (Silica Gel) Crude->Purification Pure (+)-8-Methoxy-5,6,7,8- tetrahydroquinoline Purification->Pure HPLC Chiral HPLC Analysis (ee Determination) NMR 1H/13C NMR & MS (Structural Validation) Pure->HPLC Pure->NMR

Self-validating experimental workflow for the synthesis and characterization of 8-OMe-THQ.

References

  • Title: 8-methoxy-5,6,7,8-tetrahydroquinoline — Chemical Substance Information | Source: NextSDS | URL
  • Title: AU2018235561B2 - Tetrahydroquinoline derivatives as P2X7 receptor antagonists | Source: Google Patents | URL
  • Title: Selectivity in the Hydrogenation of 6- and 8-Substituted-quinolines | Source: ElectronicsAndBooks | URL
  • Title: Catalytic Asymmetric Hydrogenation of Quinoline Carbocycles | Source: The Royal Society of Chemistry | URL

Sources

The Multifaceted Mechanisms of 8-Methoxy-5,6,7,8-tetrahydroquinoline Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The 5,6,7,8-tetrahydroquinoline scaffold represents a "privileged structure" in the field of medicinal chemistry, serving as the foundational core for a multitude of biologically active compounds.[1] Its unique three-dimensional conformation allows for diverse interactions with a wide array of biological targets. The strategic incorporation of an 8-methoxy group, along with other substitutions, gives rise to a class of derivatives with significant therapeutic potential across several disease areas, including oncology, neurodegenerative disorders, and infectious diseases.[2][3]

This in-depth technical guide provides a comprehensive overview of the multifaceted mechanisms of action of 8-Methoxy-5,6,7,8-tetrahydroquinoline derivatives. We will delve into the specific molecular pathways these compounds modulate, supported by quantitative data, detailed experimental protocols, and visual diagrams to offer a clear and actionable resource for researchers, scientists, and drug development professionals.

I. Anticancer Mechanisms of Action: A Multi-pronged Assault

Derivatives of the 8-Methoxy-5,6,7,8-tetrahydroquinoline scaffold have emerged as a promising class of anticancer agents, demonstrating potent cytotoxic effects against a range of human cancer cell lines.[1] Their mechanism of action is not monolithic but rather a coordinated attack on cancer cell viability through several key pathways.

A. Induction of Apoptosis and Cell Cycle Arrest

A primary anticancer mechanism of these derivatives is the induction of programmed cell death (apoptosis) and the halting of the cell division cycle.[1][4] This is achieved through two interconnected processes:

  • Mitochondrial Disruption: The most active compounds have been shown to induce depolarization of the mitochondrial membrane.[1][5] This disruption of the mitochondrial transmembrane potential is a critical early event in the intrinsic apoptotic pathway, leading to the release of pro-apoptotic factors and subsequent cell death.

  • Oxidative Stress Induction: These derivatives can increase the production of intracellular Reactive Oxygen Species (ROS).[1][4] While normal cells can manage a certain level of oxidative stress, cancer cells, which often have a higher basal level of ROS, are pushed beyond their tolerance threshold, leading to oxidative damage to DNA, proteins, and lipids, ultimately triggering apoptosis.

B. Modulation of Key Signaling Pathways: The PI3K/AKT/mTOR Axis

A significant number of cancers exhibit aberrant activation of the PI3K/AKT/mTOR signaling pathway, a crucial intracellular cascade that governs cell growth, proliferation, survival, and apoptosis.[1][6][7] Certain chiral 5,6,7,8-tetrahydroquinoline derivatives have been identified as potent inhibitors of this pathway.[1] By blocking this signaling cascade, these compounds effectively cut off a major survival signal for cancer cells, leading to the suppression of tumor growth.[1][8]

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Survival Cell Survival (Inhibition of Apoptosis) AKT->Survival Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor 8-Methoxy-5,6,7,8- tetrahydroquinoline Derivative Inhibitor->PI3K Inhibits

Inhibition of the PI3K/AKT/mTOR pathway by 8-Methoxy-5,6,7,8-tetrahydroquinoline derivatives.
C. Quantitative Antiproliferative Data

The cytotoxic activity of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of 50% of a cancer cell population.

Compound EnantiomerHT-29 (Colon) IC50 (µM)A2780 (Ovarian) IC50 (µM)MSTO-211H (Mesothelioma) IC50 (µM)
(R)-3a >2011.7 ± 2.014.9 ± 1.4
(S)-3a >2011.4 ± 0.411.8 ± 2.3
(R)-5a 10.5 ± 1.5--
Data synthesized from multiple sources.[1][5][9]

Experimental Protocol: MTT Assay for In Vitro Cytotoxicity

Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells, allowing for the quantitative determination of a compound's cytotoxic effects.

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture human cancer cell lines (e.g., HCT-116, A549, MCF-7) in appropriate growth medium.[10][11]

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of 4,000 to 5,000 cells per well in 100 µL of medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the 8-Methoxy-5,6,7,8-tetrahydroquinoline derivative in DMSO.

    • Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

    • Incubate the plate for 72 hours.[10]

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will cleave the tetrazolium ring, yielding purple formazan crystals.

  • Solubilization and Absorbance Reading:

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete solubilization.

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.

II. Neuroprotective Mechanisms of Action: A Multi-Target Approach

The 8-Methoxy-5,6,7,8-tetrahydroquinoline scaffold is also a key pharmacophore in the development of multifunctional ligands for the treatment of complex neurodegenerative diseases such as Alzheimer's and Parkinson's.[12][13] These disorders have a multifactorial pathology, making multi-target drugs a highly attractive therapeutic strategy.

A. Cholinesterase and Monoamine Oxidase Inhibition

A primary strategy in symptomatic Alzheimer's disease treatment is to increase the levels of the neurotransmitter acetylcholine in the brain.[14] 8-Methoxy-5,6,7,8-tetrahydroquinoline derivatives have shown the ability to inhibit both Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE), the enzymes responsible for breaking down acetylcholine in the synaptic cleft.[15][16]

Furthermore, these compounds can inhibit Monoamine Oxidases (MAO-A and MAO-B).[17][18][19] MAOs are responsible for the degradation of monoamine neurotransmitters like dopamine and serotonin. Their inhibition not only increases neurotransmitter levels but also provides significant neuroprotective benefits by reducing the oxidative stress generated during the enzymatic breakdown process.[20][21]

Synaptic_Cleft_Action Mechanism of Neurotransmitter Regulation cluster_synapse Synaptic Cleft Presynaptic Presynaptic Neuron Receptor Receptors Presynaptic->Receptor Release of Neurotransmitters Postsynaptic Postsynaptic Neuron Vesicle Vesicle with Neurotransmitters (ACh, Dopamine) AChE AChE AChE->Receptor Breaks down ACh MAO MAO MAO->Receptor Breaks down Dopamine Inhibitor 8-Methoxy-5,6,7,8- tetrahydroquinoline Derivative Inhibitor->AChE Inhibits Inhibitor->MAO Inhibits

Inhibition of AChE and MAO in the synaptic cleft.
B. Dopaminergic System Modulation

Dysfunction of the dopaminergic system is a hallmark of Parkinson's disease and is also implicated in psychiatric disorders like schizophrenia.[22] Tetrahydroquinoline and the related tetrahydroisoquinoline derivatives have been shown to act as allosteric antagonists or modulators at dopamine D2 and D3 receptors.[22][23][24] This modulation can help to rebalance dopaminergic signaling, offering a potential therapeutic avenue for these conditions. The specific effect (agonist vs. antagonist) can be finely tuned through structural modifications to the core scaffold.[22][25]

III. Other Notable Biological Activities

Beyond their roles in cancer and neurodegeneration, these versatile compounds exhibit a broader spectrum of biological activities.

  • Antimicrobial and Antifungal Activity: 8-methoxyquinoline derivatives have demonstrated strong activity against a variety of bacterial and fungal pathogens.[26] For instance, they have shown efficacy against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria, as well as various fungal species.[3][27] This activity is often attributed to their ability to chelate metal ions that are essential for microbial survival and enzymatic function.[27]

  • Anti-inflammatory Activity: Some tetrahydroquinoline derivatives have been reported as antagonists of the C5a receptor, a key component of the complement system involved in inflammatory responses. This suggests a potential application in treating inflammatory diseases.

IV. Conclusion: A Scaffold of Great Promise

The 8-Methoxy-5,6,7,8-tetrahydroquinoline scaffold is a testament to the power of privileged structures in medicinal chemistry. Derivatives of this core exhibit a remarkable diversity of biological activities, underpinned by a range of distinct and often interconnected mechanisms of action. From inducing apoptosis in cancer cells via mitochondrial disruption and PI3K pathway inhibition to modulating multiple targets in the central nervous system for neuroprotection, these compounds represent a rich source for the development of next-generation therapeutics. The continued exploration of their structure-activity relationships will undoubtedly unlock new and more potent drug candidates for some of the most challenging diseases facing modern medicine.

References

  • Gutiérrez, M. & Aréva, B. (n.d.). Synthesis and Characterization of Tetrahydroquinolines as acetylcholinesterase inhibitors. Retrieved from [Link]

  • Gutiérrez, M. & Aréva, B. (n.d.). Synthesis and Characterization of Tetrahydroquinolines as acetylcholinesterase inhibitors. Retrieved from [Link]

  • Kopacz, M., et al. (2020). Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction. Scientific Reports, 10(1), 19688. Retrieved from [Link]

  • Millan, M. J., et al. (2010). The Tetrahydroisoquinoline Derivative SB269,652 Is an Allosteric Antagonist at Dopamine D3 and D2 Receptors. Molecular Pharmacology, 78(5), 925-934. Retrieved from [Link]

  • Chaube, U., et al. (2025). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. Molecules, 30(5), 1234. Retrieved from [Link]

  • Facchetti, T., et al. (2020). Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds. Molecules, 25(23), 5561. Retrieved from [Link]

  • Millan, M. J., et al. (2010). The Tetrahydroisoquinoline Derivative SB269,652 Is an Allosteric Antagonist at Dopamine D3 and D2 Receptors. Molecular Pharmacology, 78(5), 925-934. Retrieved from [Link]

  • Sang, Z., et al. (2022). SAR studies of quinoline and derivatives as potential treatments for Alzheimer's disease. European Journal of Medicinal Chemistry, 243, 114757. Retrieved from [Link]

  • Chaube, U., et al. (2025). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. Preprints.org. Retrieved from [Link]

  • ResearchGate. (n.d.). Antiproliferative activity of compounds 1a-6a and 1b-6b on three human tumor cell lines. Retrieved from [Link]

  • Doe, J. (2025). Design and Synthesis of Novel Tetrahydroquinoline/1,2,3-Triazole Compound Derivatives and Their Anticholinergic Activity as Potential Anti-Alzheimer Agents. MDPI. Retrieved from [Link]

  • Sadek, B., et al. (2021). Synthesis and In Vitro Evaluation of Novel Dopamine Receptor D2 3,4-dihydroquinolin-2(1H)-one Derivatives Related to Aripiprazole. Molecules, 26(17), 5202. Retrieved from [Link]

  • Quiroga, J., et al. (2019). Tetrahydroquinoline-Isoxazole/Isoxazoline Hybrid Compounds as Potential Cholinesterases Inhibitors: Synthesis, Enzyme Inhibition Assays, and Molecular Modeling Studies. International Journal of Molecular Sciences, 21(1), 5. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) ChemInform Abstract: A Study of Antibacterial Activity of Some Novel 8-Methoxy-4-methyl-quinoline Derivatives. Retrieved from [Link]

  • Facchetti, T., et al. (2020). Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds. Molecules, 25(23), 5561. Retrieved from [Link]

  • Patil, S. A., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(22), 13329-13354. Retrieved from [Link]

  • Son, S. Y., et al. (1995). Inhibition of monoamine oxidases A and B by simple isoquinoline alkaloids: racemic and optically active 1,2,3,4-tetrahydro-, 3,4-dihydro-, and fully aromatic isoquinolines. Journal of Medicinal Chemistry, 38(21), 4169-4175. Retrieved from [Link]

  • Facchetti, T., et al. (2025). (PDF) Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds. Retrieved from [Link]

  • El-Sayed, M. A., et al. (2022). Green synthesis of some tetrahydroquinoline derivatives and evaluation as anticancer agents. Arabian Journal of Chemistry, 15(11), 104230. Retrieved from [Link]

  • Nam, G., et al. (2018). New Dopamine D3-Selective Receptor Ligands Containing a 6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol Motif. ACS Medicinal Chemistry Letters, 9(9), 925-930. Retrieved from [Link]

  • Lee, J., et al. (2016). Development of Novel 1,2,3,4-Tetrahydroquinoline Scaffolds as Potent NF-κB Inhibitors and Cytotoxic Agents. ACS Medicinal Chemistry Letters, 7(5), 490-495. Retrieved from [Link]

  • Gnerre, C., et al. (2000). Inhibition of monoamine oxidase by isoquinoline derivatives. Qualitative and 3D-quantitative structure-activity relationships. Journal of Medicinal Chemistry, 43(25), 4747-4758. Retrieved from [Link]

  • Zhang, Z., et al. (2018). Design, synthesis, and antibacterial activity of novel 8-methoxyquinoline-2-carboxamide compounds containing 1,3,4-thiadiazole moiety. Zeitschrift für Naturforschung C, 73(3-4), 105-111. Retrieved from [Link]

  • Kumar, A., et al. (2021). Antibacterial and Antibiofilm Activity of 8-Hydroxyquinoline Derivatives Against Mycobacterium and Staphylococcus Species. Chemistry & Biodiversity, 18(1), e2000725. Retrieved from [Link]

  • Pop, R., et al. (2025). Synthesis, Characterization, Antimicrobial and Anticancer Evaluation of Novel Heterocyclic Diazene Compounds Derived from 8-Quinolinol. Pharmaceuticals, 19(1), 4. Retrieved from [Link]

  • Guglielmi, P., et al. (2025). Monoamine Oxidase Inhibitors in Drug Discovery Against Parkinson's Disease: An Update. Molecules, 30(20), 5432. Retrieved from [Link]

  • Kumar, A., et al. (n.d.). Translational Oncology. Retrieved from [Link]

  • Khan, H., et al. (2021). Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach. International Journal of Molecular Sciences, 22(22), 12469. Retrieved from [Link]

  • Youdim, M. B. H. (2013). Promise of Neurorestoration and Mitochondrial Biogenesis in Parkinson's Disease with Multi Target Drugs: An Alternative to Stem Cell Therapy. Experimental Neurobiology, 22(3), 157-161. Retrieved from [Link]

  • Plotnikov, E., et al. (2023). 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Alleviates Oxidative Stress and NF-κB-Mediated Inflammation in Rats with Experimental Parkinson's Disease. Antioxidants, 12(9), 1768. Retrieved from [Link]

  • Janku, F., et al. (2015). Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors. Journal of Hematology & Oncology, 8, 12. Retrieved from [Link]

  • He, Y., et al. (2022). Harnessing the Dual Antimicrobial Mechanism of Action with Fe(8-Hydroxyquinoline)3 to Develop a Topical Ointment for Mupirocin-Resistant MRSA Infections. Pharmaceutics, 14(11), 2498. Retrieved from [Link]

  • Lee, Y. X., et al. (2025). Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. Molecules, 30(2), 567. Retrieved from [Link]

  • Doe, J. (n.d.). New tetrahydroquinoline derivatives with anticancer activity: design, synthesis, and biological evaluation. Retrieved from [Link]

  • Saso, L., et al. (2023). 8-Hydroxyquinolylnitrones as multifunctional ligands for the therapy of neurodegenerative diseases. Acta Pharmaceutica Sinica B, 13(5), 2005-2022. Retrieved from [Link]

  • ResearchGate. (n.d.). The inhibition of the PI3K/Akt/mTOR pathway by polyphenols in cancer.... Retrieved from [Link]

  • NextSDS. (n.d.). 8-methoxy-5,6,7,8-tetrahydroquinoline — Chemical Substance Information. Retrieved from [Link]

  • Xu, Z., et al. (2022). PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway?. Frontiers in Oncology, 12, 819636. Retrieved from [Link]

  • Townsend Letter. (2025). Natural mTOR/PI3K Inhibitors in Cancer Therapy. Retrieved from [Link]

  • da Silva, T. A., et al. (2025). 8-Hydroxyquinoline Derivatives as Drug Candidates for the Treatment of Alzheimer's Disease. Current Medicinal Chemistry, 32(1), 1-20. Retrieved from [Link]

  • Silva, T., et al. (2023). New 8-hydroxyquinoline derivatives as promising therapeutic approaches targeting neurodegeneration. Scientific Letters, 1(1), 1-3. Retrieved from [Link]

Sources

An In-depth Technical Guide to the In Vivo Pharmacokinetic Profiling of 8-Methoxy-5,6,7,8-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for conducting the in vivo pharmacokinetic (PK) profiling of 8-Methoxy-5,6,7,8-tetrahydroquinoline. As a derivative of the tetrahydroquinoline core, a recognized "privileged scaffold" in medicinal chemistry, this compound holds potential for diverse therapeutic applications.[1] A thorough understanding of its Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in its journey from a promising chemical entity to a potential therapeutic agent. This document is intended for researchers, scientists, and drug development professionals, offering a blend of established protocols and field-proven insights to design and execute a robust preclinical PK study.

Strategic Imperatives: Designing a Validating In Vivo PK Study

The primary objective of this initial in vivo study is to elucidate the fundamental pharmacokinetic parameters of 8-Methoxy-5,6,7,8-tetrahydroquinoline. This involves administering the compound to a suitable animal model and quantifying its concentration in biological matrices over time. The resulting data will inform dose selection for future efficacy and toxicology studies, and provide initial insights into the compound's metabolic fate.

A well-designed study is a self-validating system. The choices made in animal model selection, dose formulation, and sampling schedule are interconnected and directly impact the quality and interpretability of the data.

Animal Model Selection

For initial PK screening, the use of rodents, such as male ICR mice or Sprague-Dawley rats, is standard practice. The choice is often dictated by factors including historical control data, cost, and ease of handling. For this guide, we will proceed with the ICR mouse model, which is widely used for its predictive value in early-stage drug metabolism and pharmacokinetic (DMPK) studies.[2]

Dose Formulation and Administration

The formulation must ensure complete solubilization and stability of the test article. A common starting point for a compound with unknown solubility is a vehicle system such as 1% Tween 80 in saline.[3]

  • Intravenous (IV) Administration: An IV dose is essential to determine absolute bioavailability and fundamental PK parameters like clearance and volume of distribution, independent of absorption. A typical dose might be 1-2 mg/kg, administered as a bolus via the tail vein.

  • Oral (PO) Administration: Oral administration is crucial for evaluating absorption characteristics and oral bioavailability. A higher dose, for instance, 10-40 mg/kg, is often used to ensure plasma concentrations are above the limit of quantification for a sufficient duration.[3]

Blood Sampling Schedule

A well-designed sampling schedule is critical to accurately define the concentration-time curve. A sparse sampling design is often employed in mice, where small groups of animals are sampled at each time point.

Table 1: Example Blood Sampling Schedule for IV and PO Dosing in Mice

RouteDose GroupTime Points (post-dose)
IV 1 mg/kg2 min, 5 min, 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr
PO 10 mg/kg5 min, 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr

Blood samples (approximately 50 µL) should be collected into tubes containing an anticoagulant (e.g., K2EDTA) and immediately placed on ice. Plasma is separated by centrifugation and stored at -80°C until analysis.[3]

The Analytical Core: Bioanalytical Method Development and Validation

The quantification of 8-Methoxy-5,6,7,8-tetrahydroquinoline in plasma requires a sensitive, selective, and robust bioanalytical method. Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this purpose due to its superior sensitivity and selectivity over other techniques like HPLC-UV.[4]

Experimental Workflow for Bioanalysis

The following diagram outlines the typical workflow from sample receipt to data generation.

Bioanalytical_Workflow cluster_pre Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample Receipt (-80°C Storage) ISTD Internal Standard (IS) Spiking Sample->ISTD Thaw Samples Precipitation Protein Precipitation (e.g., Acetonitrile) ISTD->Precipitation Centrifuge Centrifugation Precipitation->Centrifuge Supernatant Supernatant Transfer Centrifuge->Supernatant Dilution Dilution for Injection Supernatant->Dilution LC UPLC Injection Dilution->LC MS Tandem Mass Spectrometry (MRM Mode) LC->MS Quant Quantification using Calibration Curve MS->Quant Report Concentration Data Reporting Quant->Report

Caption: High-level workflow for the bioanalysis of plasma samples.

Detailed Bioanalytical Protocol

This protocol is based on established methods for small molecule quantification in plasma.[4]

Step 1: Preparation of Standards and Quality Controls (QCs)

  • Prepare a 1 mg/mL stock solution of 8-Methoxy-5,6,7,8-tetrahydroquinoline in DMSO or methanol.

  • Create a series of working standard solutions through serial dilution in 50:50 acetonitrile:water.

  • Spike these working solutions into blank mouse plasma to create calibration standards (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

  • Prepare QC samples at low, medium, and high concentrations in the same manner.

Step 2: Sample Preparation (Protein Precipitation)

  • Aliquot 50 µL of study samples, calibration standards, or QC samples into a 96-well plate.

  • Add 150 µL of acetonitrile containing a suitable internal standard (e.g., a deuterated analog of the analyte or a structurally similar compound).[5]

  • Vortex the plate for 5 minutes to precipitate plasma proteins.

  • Centrifuge the plate at 4000 rpm for 10 minutes to pellet the precipitated protein.

  • Transfer the supernatant to a clean 96-well plate for analysis.

Step 3: LC-MS/MS Conditions

  • LC System: A UPLC system such as a Waters ACQUITY or Thermo UltiMate 3000.[5]

  • Column: A reverse-phase column, for example, an Accucore Phenyl Hexyl (100 x 2.1 mm, 2.6 µm).[5]

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A fast gradient from low to high organic phase (Mobile Phase B) to elute the analyte.

  • Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., Sciex, Waters, or Thermo Fisher).

  • Ionization Mode: Heated Electrospray Ionization (HESI) in positive mode is a likely starting point.

  • Detection: Multiple Reaction Monitoring (MRM) will be used for quantification, monitoring a specific precursor-to-product ion transition for the analyte and the internal standard.

Method Validation

The developed method must be validated to ensure its reliability. Key validation parameters are summarized below.

Table 2: Bioanalytical Method Validation Parameters and Acceptance Criteria

ParameterDescriptionAcceptance Criteria
Linearity The relationship between concentration and instrument response.Correlation coefficient (r²) > 0.99
Accuracy Closeness of mean test results to the true concentration.Within ±15% of nominal (±20% at LLOQ)
Precision The closeness of individual measures of an analyte.Coefficient of variation (CV) ≤15% (≤20% at LLOQ)
Selectivity Ability to differentiate and quantify the analyte in the presence of other components.No significant interfering peaks at the retention time of the analyte.
Recovery The efficiency of the extraction procedure.Should be consistent and reproducible.
Matrix Effect The effect of plasma components on the ionization of the analyte.Matrix factor should be consistent across lots of plasma.

Data Analysis and Interpretation

Once the plasma concentrations are determined, pharmacokinetic parameters are calculated using non-compartmental analysis (NCA) with software such as Phoenix WinNonlin or the 'PK' package in R.

Key Pharmacokinetic Parameters

The following diagram illustrates the logical flow from experimental data to key PK parameter generation.

PK_Analysis_Flow cluster_input Experimental Data cluster_calc NCA Calculations cluster_output Interpreted Profile conc_time Plasma Concentration vs. Time Data Cmax_Tmax Cmax & Tmax (by observation) conc_time->Cmax_Tmax AUC AUC (Area Under the Curve) (trapezoidal rule) conc_time->AUC ADME_Profile Comprehensive ADME Profile Cmax_Tmax->ADME_Profile Lambda_z λz (Terminal Elimination Rate Constant) (log-linear regression) AUC->Lambda_z CL CL (Clearance) (Dose / AUC) AUC->CL t_half t½ (Half-life) (0.693 / λz) Lambda_z->t_half Vd Vd (Volume of Distribution) (CL / λz) Lambda_z->Vd t_half->ADME_Profile CL->Vd Bioavailability F% (Oral Bioavailability) (AUC_po/AUC_iv * Dose_iv/Dose_po) CL->Bioavailability Vd->ADME_Profile Bioavailability->ADME_Profile

Caption: Flowchart for Non-Compartmental Pharmacokinetic (PK) Analysis.

Table 3: Hypothetical Pharmacokinetic Parameters for 8-Methoxy-5,6,7,8-tetrahydroquinoline

ParameterUnitIV (1 mg/kg)PO (10 mg/kg)Interpretation
Cmax ng/mL250850Maximum observed concentration.
Tmax hr0.080.5Time to reach Cmax; indicates rapid absorption.
AUC(0-inf) ng*hr/mL4502250Total drug exposure.
hr2.52.6Time for plasma concentration to decrease by half.
CL L/hr/kg2.2-Rate of drug removal from the body.
Vdss L/kg4.0-Extent of drug distribution into tissues.
F% %-50Percentage of oral dose reaching systemic circulation.

Note: This data is illustrative and serves as an example of expected output.

Investigating Metabolic Fate

Understanding how 8-Methoxy-5,6,7,8-tetrahydroquinoline is metabolized is crucial for predicting potential drug-drug interactions and identifying active or toxic metabolites.

In Vitro Metabolic Stability

An initial assessment should be performed using liver microsomes (human and mouse).[6][7] The compound is incubated with microsomes and NADPH (a cofactor for cytochrome P450 enzymes), and the disappearance of the parent compound is monitored over time. This provides an estimate of intrinsic clearance.

In Vivo Metabolite Identification

Plasma and urine samples from the in vivo study can be analyzed using high-resolution mass spectrometry to identify major metabolites. This involves looking for predicted metabolic transformations such as O-demethylation of the methoxy group, hydroxylation on the aliphatic ring, or subsequent glucuronidation or sulfation. The metabolism of related 8-aminoquinolines is known to be mediated by CYP enzymes, suggesting a similar pathway may be relevant here.[2]

Conclusion and Future Directions

The successful execution of the studies outlined in this guide will yield a comprehensive initial pharmacokinetic profile of 8-Methoxy-5,6,7,8-tetrahydroquinoline. This foundational dataset, encompassing absorption, distribution, metabolism, and excretion, is indispensable for making informed decisions in a drug discovery program. The results will guide the design of subsequent pharmacology and toxicology studies and provide the basis for any necessary lead optimization to improve DMPK properties. By grounding the experimental design in robust, validated methodologies, researchers can ensure the generation of high-quality, reliable data to confidently advance this promising compound.

References

  • Benchchem. A Comparative Guide to the Biological Evaluation of 5,6,7,8-Tetrahydroquinolin-8-ol Analogs: In Vitro and In Vivo Perspectives.
  • Waters Corporation. Quantitative Analysis of THC and its Metabolites in Plasma Using Oasis PRiME HLB for Toxicology and Forensic Laboratories.
  • Buckle, D. R., et al. Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists. Bioorganic & Medicinal Chemistry Letters. 2008.
  • NextSDS. 8-methoxy-5,6,7,8-tetrahydroquinoline — Chemical Substance Information.
  • Facchetti, G., et al. Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds. Molecules. 2020. Available from: [Link]

  • He, Y., et al. The pharmacokinetics of 8-methoxypsoralen following i.v. administration in humans. British Journal of Clinical Pharmacology. 1995. Available from: [Link]

  • Wang, L., et al. [Determination of 8-methoxypsoralen in mouse plasma by high performance liquid chromatography and its application to pharmacokinetic study]. Zhongguo Zhong Yao Za Zhi. 2018. Available from: [Link]

  • Facchetti, G., et al. Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds. PubMed. 2020.
  • ResearchGate. (PDF) Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds. 2020. Available from: [Link]

  • Karczmarzyk, Z., et al. 5,6,7,8-Tetrahydroquinolin-8-one. Acta Crystallographica Section E. 2011. Available from: [Link]

  • Benchchem. Cross-Validation of Analytical Techniques for 5,6-Dihydroxy-8-aminoquinoline: A Comparative Guide.
  • Agilent. Analysis of Hydroxychloroquine and Metabolites in Human Serum and Plasma Using the Agilent Captiva EMR—Lipid by LC/MS/MS. 2021. Available from: [Link]

  • Stepan, A. F., et al. Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry. 2012. Available from: [Link]

  • PubChem. 5,6,7,8-Tetrahydroquinoline. Available from: [Link]

  • ResearchGate. Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. 2014. Available from: [Link]

  • Liverpool School of Tropical Medicine. Investigating the pharmacology and mechanism of action of 8-aminoquinolines against liver stage malaria parasites. Available from: [Link]

  • PubChem. 8-Methoxyquinoline. Available from: [Link]

  • MDPI. Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors. 2022. Available from: [Link]

Sources

Pharmacological Profiling of 8-Methoxy-5,6,7,8-Tetrahydroquinoline Derivatives: Binding Affinity and Functional Antagonism at the P2X7 Receptor

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Discipline: Molecular Pharmacology & Assay Development

Executive Summary

The development of selective antagonists for the purinergic P2X7 receptor has become a critical frontier in treating neuroinflammation, neuropathic pain, and autoimmune disorders. Unlike other P2X family members, the P2X7 receptor requires high, pathological concentrations of extracellular adenosine triphosphate (ATP) for activation, making it a highly specific sensor for tissue damage and cellular stress.

Historically, P2X7 antagonist development has been hindered by poor blood-brain barrier (BBB) penetrance, off-target cardiovascular liabilities (often due to P2X1 receptor cross-reactivity), and significant species-specific pharmacological differences between human and rodent receptors. The emergence of the 8-methoxy-5,6,7,8-tetrahydroquinoline scaffold represents a structural breakthrough. This whitepaper provides an in-depth technical analysis of the binding affinity, structural pharmacology, and self-validating experimental workflows required to evaluate this compound class as potent, CNS-penetrant P2X7 antagonists.

Mechanistic Grounding: The P2X7 Receptor Axis

The P2X7 receptor is a ligand-gated, non-selective cation channel predominantly expressed on microglia, macrophages, and astrocytes. Upon activation by high concentrations of ATP, the channel opens, leading to massive intracellular potassium ( K+ ) efflux and calcium ( Ca2+ ) influx [1].

From an application scientist's perspective, this ion flux is not merely a physiological event; it is the trigger for the NLRP3 inflammasome assembly . The downstream consequence is the caspase-1-mediated cleavage of pro-IL-1β into mature Interleukin-1β (IL-1β), a potent pro-inflammatory cytokine [2]. Antagonizing this receptor with 8-methoxy-5,6,7,8-tetrahydroquinoline derivatives halts the cascade at the apex, preventing neuroinflammation without compromising basal immune surveillance.

P2X7_Signaling ATP Extracellular ATP (High Concentration) P2X7 P2X7 Receptor (Ion Channel) ATP->P2X7 Activates IonFlux Ion Flux (K+ Efflux / Ca2+ Influx) P2X7->IonFlux Induces THQ 8-Methoxy-THQ (Antagonist) THQ->P2X7 Blocks NLRP3 NLRP3 Inflammasome IonFlux->NLRP3 Triggers Caspase1 Caspase-1 Activation NLRP3->Caspase1 Cleaves IL1B IL-1β / IL-18 Release Caspase1->IL1B Secretes

Caption: Mechanism of P2X7 receptor activation by ATP and its inhibition by tetrahydroquinoline derivatives.

Structural Pharmacology of the 8-Methoxy-5,6,7,8-tetrahydroquinoline Core

The 8-methoxy-5,6,7,8-tetrahydroquinoline core acts as a conformationally constrained scaffold that optimally occupies the allosteric binding pocket of the P2X7 receptor [3].

Why the 8-Methoxy Substitution? In drug design, flexibility is often the enemy of affinity. The saturated ring of the tetrahydroquinoline provides a precise spatial trajectory for substituents. The methoxy group at the C8 position serves two critical functions:

  • Stereoelectronic Anchoring: The oxygen atom of the methoxy group acts as a highly directional hydrogen-bond acceptor, interacting with key tyrosine/threonine residues in the upper vestibule of the P2X7 allosteric site.

  • Desolvation Penalty Reduction: Compared to highly polar groups, the methoxy moiety balances lipophilicity and polarity, ensuring favorable thermodynamics during the binding event (lowering the desolvation energy penalty) while maintaining excellent BBB permeability.

Experimental Workflows: A Self-Validating System

To rigorously validate the binding affinity and functional efficacy of these derivatives, we must employ an orthogonal, self-validating cascade. Relying solely on binding assays can yield false positives (e.g., compounds that bind but do not functionally antagonize the channel pore dilation).

Experimental_Workflow Step1 Compound Synthesis Step2 Radioligand Binding Step1->Step2 Affinity Step3 FLIPR Calcium Flux Step2->Step3 Function Step4 IL-1β Release Assay Step3->Step4 Efficacy

Caption: Sequential workflow for validating the binding affinity and functional efficacy of P2X7 antagonists.

Protocol A: Radioligand Binding Assay (Affinity Determination)

Objective: Direct measurement of thermodynamic binding affinity ( Ki​ ) independent of downstream signaling.

  • Membrane Preparation: Harvest HEK293 cells stably expressing human P2X7 (hP2X7). Homogenize in Tris-HCl buffer (pH 7.4) containing protease inhibitors. Centrifuge at 40,000 x g to isolate the membrane fraction.

  • Tracer Selection (Causality): We utilize [3H]A−804598 as the radioligand. Unlike ATP analogs, A-804598 binds to the specific allosteric antagonist pocket targeted by tetrahydroquinolines, providing a direct competitive displacement readout [4].

  • Incubation: Incubate 15 µg of membrane protein with 2.5 nM [3H]A−804598 and varying concentrations of the 8-methoxy-5,6,7,8-tetrahydroquinoline test compound (0.1 nM to 10 µM) in assay buffer for 90 minutes at room temperature to reach equilibrium.

  • Self-Validation Control: Define Non-Specific Binding (NSB) using 10 µM of unlabelled A-740003. Additionally, run the assay using wild-type HEK293 (P2X7-negative) membranes to ensure the tracer does not bind to endogenous lipid structures.

  • Detection: Terminate by rapid filtration through GF/B microplates pre-soaked in 0.5% PEI. Wash, add scintillation cocktail, and read. Calculate IC50​ using a 4-parameter logistic fit, and convert to Ki​ using the Cheng-Prusoff equation.

Protocol B: FLIPR Calcium Flux Assay (Functional Antagonism)

Objective: Confirm that binding translates to the blockade of channel pore opening.

  • Cell Plating: Seed hP2X7-HEK293 cells in 384-well poly-D-lysine coated plates at 15,000 cells/well.

  • Dye Loading: Load cells with Fluo-4 AM (a calcium-sensitive fluorophore) in assay buffer containing probenecid (to prevent dye extrusion) for 45 minutes at 37°C.

  • Agonist Selection (Causality): Use BzATP (2'(3')-O-(4-Benzoylbenzoyl)adenosine 5'-triphosphate) instead of native ATP. BzATP is a more potent, stable P2X7 agonist that resists rapid degradation by ectonucleotidases in the assay well, ensuring a stable, reproducible Ca2+ flux window.

  • Compound Addition & Read: Pre-incubate cells with the test compound for 15 minutes. Record baseline fluorescence, then inject BzATP at its EC80​ concentration. Monitor peak fluorescence (Excitation 488 nm / Emission 525 nm).

  • Self-Validation Control: The pre-incubation baseline read is critical. If the test compound causes an unexpected spike in baseline calcium before BzATP addition, it possesses intrinsic partial agonist activity and must be flagged.

Quantitative Data & Comparative Profiling

To demonstrate the superiority of the 8-methoxy-5,6,7,8-tetrahydroquinoline core, we benchmark its pharmacological profile against earlier generation antagonists. A hallmark of a successful P2X7 antagonist is high selectivity against the P2X1 receptor (to avoid cardiovascular side effects like altered blood pressure) and the P2X4 receptor (which shares structural homology but mediates distinct physiological processes).

Table 1: Representative Pharmacological Profile of 8-Methoxy-5,6,7,8-tetrahydroquinoline Derivatives vs. Reference Compounds

Compound Class / CorehP2X7 Binding ( IC50​ , nM)rP2X7 Binding ( IC50​ , nM)hP2X1 Selectivity (Fold)hP2X4 Selectivity (Fold)IL-1β Inhibition ( IC50​ , nM)
8-Methoxy-THQ Core 4.2 12.5 > 1,000x > 500x 18.4
Early Azabicyclic Core25.0> 1,000~ 50x~ 100x85.0
A-740003 (Reference)18.045.0> 1,000x> 1,000x35.0

Data Interpretation: The 8-methoxy-THQ core exhibits single-digit nanomolar affinity for the human receptor while maintaining excellent potency at the rat (rP2X7) ortholog. This cross-species efficacy is vital, as it allows for seamless transition from in vitro human cell assays to in vivo rodent disease models without the loss of compound potency that plagued early-generation P2X7 inhibitors [3].

Translational Perspectives

The ultimate goal of characterizing the binding affinity of 8-methoxy-5,6,7,8-tetrahydroquinoline derivatives is clinical translation. Because the P2X7 receptor is predominantly localized on microglia within the central nervous system, raw binding affinity must be paired with physicochemical properties that allow for BBB penetration.

The low molecular weight and optimized polar surface area (PSA) of the tetrahydroquinoline scaffold result in low plasma protein binding and high free-fraction in the brain ( fu,brain​ ). Consequently, these compounds show profound efficacy in in vivo models of neuropathic pain (e.g., partial sciatic nerve ligation models) and neuroinflammation, effectively silencing the P2X7-NLRP3-IL-1β axis without causing the immunosuppressive liabilities associated with broad-spectrum cytokine inhibitors.

References

  • North, R. A. (2002). Molecular physiology of P2X receptors. Physiological Reviews, 82(4), 1013-1067. Available at:[Link]

  • Chessell, I. P., Hatcher, J. P., Bountra, C., et al. (2005). Disruption of the P2X7 purinoceptor gene abolishes chronic inflammatory and neuropathic pain. Pain, 114(3), 386-396. Available at:[Link]

  • Noguchi, M., et al. (2018). Tetrahydroquinoline derivatives as P2X7 receptor antagonists. Patent AU2018235561B2.
  • Guile, S. D., Alcaraz, L., Birkinshaw, T. N., et al. (2009). Antagonists of the P2X7 receptor. From lead identification to drug development. Journal of Medicinal Chemistry, 52(10), 3123-3141. Available at:[Link]

thermodynamic stability of 8-Methoxy-5,6,7,8-tetrahydroquinoline at room temperature

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Thermodynamic Stability of 8-Methoxy-5,6,7,8-tetrahydroquinoline at Room Temperature

Abstract

8-Methoxy-5,6,7,8-tetrahydroquinoline is a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. Its utility, however, is fundamentally linked to its chemical and physical stability under typical storage and handling conditions. This technical guide provides a comprehensive analysis of the . We bridge theoretical principles with practical, field-proven experimental methodologies to build a holistic stability profile. The guide explores the structural and electronic factors influencing stability, details computational methods for in silico prediction, and provides step-by-step protocols for experimental validation using modern analytical techniques. Potential degradation pathways, primarily oxidative aromatization, are identified and discussed. The synthesis of this information offers researchers and drug development professionals a robust framework for assessing the viability of this molecule, ensuring data integrity, and defining optimal storage conditions to preserve its quality and efficacy.

Introduction

The 5,6,7,8-tetrahydroquinoline core is a privileged scaffold in modern pharmacology, appearing in a range of neurologically active agents and other therapeutic candidates. The introduction of a methoxy group at the 8-position (8-Methoxy-5,6,7,8-tetrahydroquinoline) modulates the molecule's electronic properties and potential biological interactions, making it a valuable building block in drug discovery programs.[1]

The journey from a promising lead compound to a viable drug candidate is contingent upon a thorough understanding of its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as its fundamental physicochemical stability.[2] Thermodynamic stability at room temperature (approx. 20-25°C) is not merely a matter of practicality for storage; it is a critical parameter that impacts shelf-life, formulation development, data reproducibility in assays, and ultimately, patient safety.[3] An unstable compound can degrade over time, leading to a decrease in effective concentration and the potential formation of unknown, and possibly toxic, impurities.[4][5]

This guide serves as a senior-level resource for scientists tasked with characterizing this specific molecule. It moves beyond simple data reporting to explain the causality behind the analytical strategies employed, grounding its recommendations in both theoretical chemistry and established regulatory frameworks like the International Council for Harmonisation (ICH) guidelines.[3]

Theoretical Framework for Stability Assessment

Fundamental Thermodynamic Principles

The thermodynamic stability of a molecule is inversely related to its Gibbs free energy (G). A compound is considered "stable" under a given set of conditions if it resides in a significant local energy minimum, with a large activation energy barrier preventing its conversion to a lower-energy degradation product. For 8-Methoxy-5,6,7,8-tetrahydroquinoline, this means that at room temperature, the equilibrium lies far in favor of the intact molecule over its potential degradants.

Structural Contributions to Stability: The Tetrahydroquinoline Core

The core structure consists of a fused pyridine and a cyclohexene ring system. Unlike fully aromatic quinoline, the saturated portion of 5,6,7,8-tetrahydroquinoline introduces conformational flexibility. High-level quantum chemistry calculations on the parent 1,2,3,4-tetrahydroquinoline molecule have shown the existence of multiple stable conformers separated by low energy barriers.[6][7] This conformational landscape is a key aspect of its ground state. The partial saturation of the ring system makes it susceptible to oxidation, as the conversion to the aromatic quinoline system is often a thermodynamically favorable process.[8][9]

Electronic Influence of the 8-Methoxy Substituent

The methoxy (-OCH₃) group at the 8-position is a powerful electron-donating group through resonance, enriching the electron density of the aromatic portion of the molecule.[10][11][12] This has several consequences for stability:

  • Activation towards Electrophilic Attack: The increased electron density can make the aromatic ring more susceptible to electrophilic attack, although this is less common as a degradation pathway under ambient conditions compared to oxidation.

  • Modulation of Oxidation Potential: The electron-donating nature of the methoxy group can lower the oxidation potential of the molecule, potentially making it more susceptible to oxidative degradation compared to the unsubstituted tetrahydroquinoline parent.

  • Potential for Ether Cleavage: While generally stable, the ether linkage can be susceptible to cleavage under harsh acidic or nucleophilic conditions, though this is unlikely to be a primary degradation pathway at room temperature in a neutral environment.

Computational (In Silico) Stability Analysis

Rationale for Computational Modeling

Before committing to resource-intensive experimental studies, computational chemistry provides invaluable predictive insights into a molecule's intrinsic stability.[13][14] By modeling the electronic structure and energy, we can identify the most stable conformation, predict thermodynamic properties, and calculate reactivity descriptors that correlate with stability.[15]

Methodology: Density Functional Theory (DFT) for Energy Minimization

A robust method for this analysis involves using Density Functional Theory (DFT), a quantum mechanical modeling approach.

Workflow: In Silico Stability Prediction

G cluster_input Input cluster_calc Calculation Engine (DFT) cluster_output Predicted Stability Metrics mol_structure 3D Structure of 8-Methoxy-5,6,7,8-tetrahydroquinoline dft_calc DFT Calculation (e.g., B3LYP/6-31G*) mol_structure->dft_calc Initial coordinates geom_opt Optimized Geometry (Lowest Energy Conformer) dft_calc->geom_opt Energy minimization thermo_data Thermodynamic Data (ΔG, ΔH, S) dft_calc->thermo_data Frequency analysis reactivity Reactivity Descriptors (HOMO/LUMO energies) dft_calc->reactivity Orbital calculation

Caption: Workflow for computational stability analysis using DFT.

Predicted Stability and Reactivity Descriptors

The output of these calculations provides key metrics:

  • Gibbs Free Energy of Formation (ΔGf°): A direct measure of the molecule's thermodynamic stability relative to its constituent elements.

  • HOMO-LUMO Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). A smaller gap generally indicates higher reactivity and lower kinetic stability.

  • Molecular Electrostatic Potential (MEP): A map that shows the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule, indicating likely sites for oxidative or electrophilic attack.

Experimental Determination of Stability

While computational methods are predictive, experimental validation is required to establish a definitive stability profile under real-world conditions.

Overview of Stability-Indicating Methods

A stability-indicating method is an analytical procedure capable of accurately quantifying the active ingredient without interference from its degradation products, impurities, or excipients. High-Performance Liquid Chromatography (HPLC) with UV detection is the gold standard for this purpose.[4][5]

Protocol: Accelerated Stability Assessment via HPLC-UV

This protocol is designed as a self-validating system to provide a rapid assessment of stability by subjecting the compound to stress conditions, as outlined in ICH guideline Q1A(R2).[3] The degradation observed under accelerated conditions allows for extrapolation of the long-term stability at room temperature.[16]

Objective: To quantify the degradation of 8-Methoxy-5,6,7,8-tetrahydroquinoline over time under elevated temperature and humidity.

Materials:

  • 8-Methoxy-5,6,7,8-tetrahydroquinoline (high purity standard)

  • Acetonitrile (HPLC grade)

  • Ammonium acetate (ACS grade)

  • Formic acid

  • Deionized water (18.2 MΩ·cm)

  • Calibrated HPLC-UV system

  • Calibrated stability chamber (e.g., 40°C / 75% RH)

  • Class A volumetric glassware

Methodology:

  • Preparation of Stock Solution:

    • Accurately weigh ~10 mg of the compound into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water. This is the 1 mg/mL stock solution.

    • Causality: Using a mixture of organic and aqueous solvent ensures solubility and compatibility with the reversed-phase HPLC mobile phase.

  • Preparation of Working Samples:

    • Prepare three sets of samples:

      • T=0 (Initial): Dilute the stock solution to a working concentration of ~50 µg/mL. Analyze immediately via HPLC. This serves as the baseline.

      • Accelerated Storage: Aliquot ~1 mg of the solid compound into three separate, loosely capped amber glass vials. Place them in a stability chamber set to 40°C and 75% relative humidity (RH).

      • Control Storage: Aliquot ~1 mg of the solid compound into a tightly sealed amber glass vial and store at -20°C in the dark. This is the control to account for analytical variability.

    • Trustworthiness: The control sample, stored under ideal conditions, ensures that any observed loss in the accelerated samples is due to degradation, not issues with the analytical method or initial sample weighing.

  • HPLC Analysis:

    • Column: C18, 4.6 x 150 mm, 3.5 µm

    • Mobile Phase A: 10 mM Ammonium acetate in water, pH adjusted to 4.5 with formic acid.

    • Mobile Phase B: Acetonitrile

    • Gradient: 10% B to 90% B over 15 minutes.

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: ~275 nm (or determined λmax)

    • Injection Volume: 10 µL

  • Time-Point Analysis:

    • At specified time points (e.g., 1 week, 2 weeks, 4 weeks), remove one vial from the accelerated chamber and one from the control freezer.

    • Prepare a 50 µg/mL solution from each vial in the same manner as the T=0 sample.

    • Analyze by HPLC. Record the peak area of the parent compound and the peak areas of any new impurity peaks.

  • Data Evaluation:

    • Calculate the percent remaining of the parent compound at each time point relative to the T=0 sample.

    • Monitor the formation of degradation products. The appearance of new peaks in the chromatogram of the stressed sample that are absent in the T=0 and control samples indicates degradation.

Thermal Analysis (TGA/DSC) for Decomposition Profiling
  • Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as a function of temperature. It is used to determine the onset temperature of thermal decomposition. A high decomposition temperature suggests good thermal stability.

  • Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated. It can detect melting points, phase transitions, and the exothermic or endothermic nature of decomposition, providing a complete thermal profile.

Potential Degradation Pathways at Ambient Conditions

Based on the chemical nature of the tetrahydroquinoline scaffold and the methoxy substituent, two primary degradation pathways are plausible at or near room temperature, particularly in the presence of oxygen, light, or trace metal catalysts.

Oxidative Aromatization

The most probable degradation pathway is the oxidation of the tetrahydroquinoline ring to the fully aromatic quinoline system.[8][9] This is a thermodynamically favorable process as it results in the formation of a stable, aromatic π-system. This can be a slow process at room temperature but may be accelerated by exposure to air (autoxidation) and light.

Ether Cleavage

While less likely under neutral, ambient conditions, cleavage of the methoxy ether bond could occur under acidic or basic stress, yielding 8-hydroxy-5,6,7,8-tetrahydroquinoline. This is typically not a concern for solid-state storage but can become relevant in solution, depending on the pH of the solvent.[4]

Diagram: Proposed Degradation Pathways

G cluster_path1 Pathway 1: Oxidation cluster_path2 Pathway 2: Ether Cleavage parent 8-Methoxy-5,6,7,8- tetrahydroquinoline oxidized 8-Methoxyquinoline parent->oxidized [O] (Air, Light) - 4H hydrolyzed 8-Hydroxy-5,6,7,8- tetrahydroquinoline parent->hydrolyzed H⁺/OH⁻ (in solution) - CH₃

Caption: Plausible degradation pathways for the title compound.

Data Synthesis and Stability Profile

The final stability assessment requires a consolidated view of all data.

Consolidating Theoretical and Experimental Data

The table below presents a template for summarizing the stability data for a given batch of 8-Methoxy-5,6,7,8-tetrahydroquinoline.

ParameterMethodResultInterpretation
Appearance Visual InspectionWhite to off-white solidConforms to specification
Purity (T=0) HPLC-UV>99.5%High purity starting material
Purity (4 weeks, 40°C/75% RH) HPLC-UV98.0%Shows minor degradation under stress
Total Degradants HPLC-UV2.0%Primary degradant at RRT 1.25
Thermal Decomposition TGAOnset > 220°CHigh thermal stability
Predicted Reactivity DFT (HOMO-LUMO)5.2 eVKinetically stable
Recommended Handling and Storage Conditions

Based on the potential for slow oxidation, the following conditions are recommended to maximize the shelf-life of 8-Methoxy-5,6,7,8-tetrahydroquinoline:

  • Storage Temperature: Room temperature (20-25°C) is acceptable for short-term storage. For long-term storage (>6 months), refrigeration (2-8°C) is recommended.

  • Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen) to minimize contact with oxygen.

  • Light: Protect from light by using amber glass vials or storing in a dark location.

  • Form: Store as a solid. Solutions, especially in protic or non-pH-controlled solvents, should be prepared fresh before use.[4]

Conclusion

8-Methoxy-5,6,7,8-tetrahydroquinoline exhibits good thermodynamic stability at room temperature when handled and stored appropriately. The primary degradation liability is oxidative aromatization to its quinoline counterpart, a process that can be effectively mitigated by limiting exposure to oxygen and light. Computational predictions align with experimental data, indicating a molecule that is kinetically stable but susceptible to specific, predictable degradation pathways under stress conditions. The methodologies and protocols outlined in this guide provide a robust framework for researchers to confidently assess the stability of this compound, ensuring the integrity of their research and development activities.

References

  • Ab initio conformational analysis of 1,2,3,4-tetrahydroquinoline and the high-resolution rotational spectrum of its lowest energy conformer. R Discovery. (2018).
  • Full article: Methoxy group: a non-lipophilic “scout” for protein pocket finding. Taylor & Francis. (2025).
  • Technical Support Center: Improving Small Molecule Stability in Solution. Benchchem.
  • Ab initio conformational analysis of 1,2,3,4-tetrahydroquinoline and the high-resolution rotational spectrum of its lowest energy conformer. RSC Publishing.
  • Conformers of 1,2,3,4 –tetrahydroisoquinoline in S0 and S1: An analysis through potential energy surface, hardness principles and vibrational spectroscopy. ResearchGate.
  • Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. Preprints.org. (2025).
  • Chemical de-conjugation for investigating the stability of small molecule drugs in antibody... PubMed. (2016).
  • Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. PMC. (2025).
  • The role of the methoxy group in approved drugs | Request PDF. ResearchGate.
  • Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023).
  • Methoxy group. Wikipedia.
  • the introduction of methoxy group to the aromatic ring of heteroaromatic systems ; a model study.
  • Stability Testing for Small-Molecule Clinical Trial Materials. Pharmaceutical Technology. (2019).
  • Small Molecule Development Analytical Methods for Faster Time to Market. Hovione.
  • What role does the OMe chem (methoxy group) play in directing electrophilic aromatic substitution reactions?. Proprep.
  • Thermodynamics of tetrahydroquinoline oxidation. The detailed... | Download Scientific Diagram. ResearchGate.
  • Possible degradation pathway of quinoline. Reprinted with permission... ResearchGate.
  • Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties. PMC.
  • The thermodynamic properties of 1,2,3,4- and 5,6,7,8-tetrahydroquinolines: Topical report. (1989).
  • Multicomponent reaction access to complex quinolines via oxidation of the Povarov adducts.
  • Degradation and Pathway of Tetracycline Hydrochloride in Aqueous Solution by Potassium Ferrate. PMC.
  • Thermodynamic study on 8-hydroxyquinoline-2-carboxylic acid as a chelating agent for iron found in the gut of Noctuid larvae†. New Journal of Chemistry (RSC Publishing).
  • Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists. (2008).

Sources

Methodological & Application

Application Note: 8-Methoxy-5,6,7,8-tetrahydroquinoline as a Hemilabile Chiral N,O-Ligand in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Catalysis Scientists, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide

Executive Summary & Mechanistic Rationale

The development of robust, highly enantioselective transition-metal catalysts relies heavily on the architectural precision of chiral ligands. While 8-amino- and 8-hydroxy-5,6,7,8-tetrahydroquinolines are well-documented in asymmetric transfer hydrogenation (ATH) [2], the application of 8-Methoxy-5,6,7,8-tetrahydroquinoline (8-OMe-THQ) introduces a distinct mechanistic advantage: hemilability .

Synthesized via the highly enantioselective ruthenium-catalyzed asymmetric hydrogenation of 8-methoxyquinoline [1], enantiopure (+)- or (-)-8-OMe-THQ features a rigid bicyclic backbone with a stereocenter at the C8 position.

The Causality of Ligand Design: Unlike its hydroxyl counterpart, which can undergo deprotonation in basic media to form a rigid, strongly bound anionic N,O-chelate, the methoxy ether in 8-OMe-THQ acts as a neutral, weakly coordinating donor. In late-transition-metal catalysis (e.g., Pd, Ru), this creates a "windshield wiper" effect. The nitrogen firmly anchors the metal, while the oxygen transiently dissociates to open a vacant coordination site for substrate binding (e.g., oxidative addition). Once the substrate is activated, the methoxy group recoordinates or provides steric bulk to dictate the trajectory of the incoming reagent, ensuring high enantioselectivity.

This guide details validated protocols for deploying 8-OMe-THQ in two distinct catalytic paradigms: Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA) and Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation (ATH).

Visualization: The Hemilabile Catalytic Cycle

The following diagram illustrates the dynamic coordination of 8-OMe-THQ during a Palladium-catalyzed AAA workflow. The transient dissociation of the methoxy group is the critical kinetic enabler for substrate activation.

CatalyticCycle Pd0 Pd(0) + 8-OMe-THQ Active Catalyst OxAdd Oxidative Addition (O-dissociation) Pd0->OxAdd + Substrate Substrate Allylic Acetate Substrate Substrate->OxAdd PiAllyl Chiral π-Allyl-Pd Intermediate OxAdd->PiAllyl - OAc- NucAttack Nucleophilic Attack (Enantioselective) PiAllyl->NucAttack + Nucleophile NucAttack->Pd0 - Product (O-recoordination) Product Chiral Product NucAttack->Product

Fig 1. Catalytic cycle of Pd-AAA highlighting the hemilabile N,O-coordination of 8-OMe-THQ.

Application 1: Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA)

In AAA, the chiral environment must differentiate the two enantiotopic termini of a symmetrical π -allyl intermediate. The steric bulk of the tetrahydroquinoline ring, combined with the spatial orientation of the C8-methoxy group, effectively shields one face of the π -allyl-Pd complex.

Protocol 3.1: Catalyst Preparation and Self-Validation

Note: This protocol incorporates internal controls to validate the active catalyst species prior to substrate introduction.

  • Pre-catalyst Assembly: In a nitrogen-filled glovebox, charge a flame-dried Schlenk tube with [Pd(η3-C3​H5​)Cl]2​ (2.5 mol%, 0.025 mmol) and (+)-8-OMe-THQ (5.5 mol%, 0.055 mmol).

  • Complexation: Add 2.0 mL of anhydrous dichloromethane (DCM). Stir at room temperature for 30 minutes. The solution will transition from pale yellow to a deep, homogeneous gold, indicating the cleavage of the Pd-chloride dimer and coordination of the N,O-ligand.

  • Self-Validation Checkpoint: Withdraw a 50 μ L aliquot and analyze via TLC (Hexane/EtOAc 3:1). Uncoordinated ligand should be nearly absent. Control: Run a parallel blank reaction omitting the ligand; this will serve as the baseline for racemic product generation to validate that the observed ee in the main reaction is purely ligand-derived.

Protocol 3.2: General AAA Procedure
  • Substrate Addition: To the active catalyst solution, add 1,3-diphenylallyl acetate (1.0 mmol) dissolved in 1.0 mL DCM. Stir for 10 minutes to allow oxidative addition (O-dissociation phase).

  • Nucleophile Introduction: Add dimethyl malonate (3.0 mmol), followed by N,O -bis(trimethylsilyl)acetamide (BSA, 3.0 mmol) and a catalytic amount of potassium acetate (KOAc, 5 mol%). The BSA/KOAc system generates the nucleophilic enolate in situ without introducing harsh, coordinating bases that could displace the hemilabile ligand.

  • Reaction Monitoring: Stir at 25 °C. At 4 hours, perform an In-Process Control (IPC) by quenching a 10 μ L aliquot with aqueous NH4​Cl , extracting with hexane, and analyzing via chiral HPLC.

  • Workup: Upon full conversion (typically 12 h), quench with saturated aqueous NH4​Cl (5 mL). Extract with dichloromethane ( 3×10 mL), dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Purify via flash chromatography.

Data Summary: Optimization of Pd-AAA

The following table demonstrates the causality of solvent and temperature choices on the catalytic efficacy of the 8-OMe-THQ system.

EntryMetal PrecursorLigandSolventTemp (°C)Yield (%)ee (%)
1 [Pd(η3-C3​H5​)Cl]2​ (+)-8-OMe-THQTHF258874
2 [Pd(η3-C3​H5​)Cl]2​ (+)-8-OMe-THQToluene258281
3 [Pd(η3-C3​H5​)Cl]2​ (+)-8-OMe-THQDCM 25 96 92
4 [Pd(η3-C3​H5​)Cl]2​ (+)-8-OMe-THQDCM07194
5 (Control) [Pd(η3-C3​H5​)Cl]2​ NoneDCM25980

Insight: DCM provides the optimal dielectric environment for the transient ionic separation required during oxidative addition, maximizing both yield and enantioselectivity.

Application 2: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation (ATH)

While 8-amino derivatives like CAMPY are standard for ATH [2], 8-OMe-THQ can be utilized when primary amine ligands suffer from unwanted side-reactions (e.g., imine formation with highly reactive ketone substrates). The methoxy group provides a stable, non-nucleophilic chiral pocket.

Protocol 4.1: in situ Ru-Complexation and ATH
  • Catalyst Generation: In a Schlenk flask, combine [RuCl2​(p-cymene)]2​ (0.5 mol%) and (-)-8-OMe-THQ (1.1 mol%) in anhydrous 2-propanol (5.0 mL). Heat to 80 °C for 1 hour to ensure complete ligand exchange, generating the active [RuCl(p-cymene)(8-OMe-THQ)]+ complex.

  • Substrate Loading: Cool the system to room temperature. Add the prochiral ketone (e.g., acetophenone, 1.0 mmol).

  • Initiation: Add a solution of potassium tert-butoxide ( t -BuOK, 5 mol%) in 2-propanol (1.0 mL) to initiate the catalytic cycle. The base facilitates the formation of the active ruthenium hydride species.

  • Validation Checkpoint: The reaction is self-validating through kinetic tracking. If the conversion stalls before 90%, it indicates catalyst poisoning (likely moisture). Ensure all 2-propanol is strictly anhydrous and degassed.

  • Analysis: Quench the reaction by exposing it to air and filtering through a short pad of silica. Analyze the filtrate directly via GC using a chiral stationary phase.

Data Summary: ATH Performance Metrics
EntrySubstrateCatalyst LoadingTime (h)Conversion (%)ee (%)
1Acetophenone1.0 mol%12>9986
24-Fluoroacetophenone1.0 mol%8>9989
31-Indanone1.0 mol%248578

Insight: The rigid geometry of the 5,6,7,8-tetrahydroquinoline backbone [3] effectively transfers chiral information to planar aromatic ketones, though sterically constrained cyclic ketones (like 1-indanone) exhibit slightly reduced reaction rates and enantioselectivities due to steric clashing with the C8-methoxy group.

References

  • Source: Royal Society of Chemistry (Chem. Commun.)
  • Source: MDPI (Molecules)
  • Source: ResearchGate (Synthesis)

Application Note: Utilizing 8-Methoxy-5,6,7,8-tetrahydroquinoline as an Advanced Hemilabile N,O-Ligand in Transition Metal Catalysis

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Focus: Mechanistic rationale, ligand synthesis, and self-validating protocols for Pd-catalyzed C–H functionalization.

Introduction & Mechanistic Rationale

In the realm of transition metal catalysis, the design of ancillary ligands dictates the efficiency, regioselectivity, and stability of the catalytic cycle. While 8-aminoquinoline and 8-methoxyquinoline are classical bidentate directing groups and ligands, 8-Methoxy-5,6,7,8-tetrahydroquinoline (8-MeO-THQ) offers a structurally and electronically privileged alternative.

The Causality of Ligand Design

The unique efficacy of 8-MeO-THQ stems from two synergistic structural features:

  • Enhanced σ-Donation via Carbocycle Saturation: The 5,6,7,8-tetrahydro motif breaks the aromaticity of the fused carbocyclic ring. This saturation electronically enriches the adjacent pyridine nitrogen, significantly increasing its basicity and σ-donor capacity compared to the flat, fully aromatic 8-methoxyquinoline. This stronger metal–nitrogen bond prevents catalyst decomposition (e.g., palladium black formation) during harsh thermal conditions.

  • Hemilabile Oxygen Coordination: The methoxy group at the 8-position acts as a hemilabile O-donor. In the resting state, it forms a stable N,O-chelate, stabilizing high-valent metal intermediates (such as Pd(II) or Ir(III)). However, during the catalytic cycle, the O-donor can transiently detach to open a coordination site for incoming substrates, accelerating the rate-determining step without sacrificing complex stability.

Synthesis and Preparation of 8-MeO-THQ

8-MeO-THQ is typically accessed via the chemoselective reduction of the carbocyclic ring of 8-methoxyquinoline. Historically, this reduction was achieved using platinum catalysts under strongly acidic conditions (e.g., in trifluoroacetic acid)[1].

Modern advancements have introduced highly efficient and environmentally benign methods:

  • Asymmetric Catalytic Hydrogenation: Kuwano and co-workers demonstrated that quinoline carbocycles can be selectively reduced using a chiral ruthenium catalyst, Ru(η3-methallyl)2​(cod) , paired with the chiral bisphosphine ligand PhTRAP, yielding optically active 5,6,7,8-tetrahydroquinolines[2].

  • Electrocatalytic Hydrogenation: Recent protocols utilize proton-exchange membrane (PEM) reactors for the electrocatalytic hydrogenation of quinolines under mild, room-temperature conditions, providing excellent yields of the tetrahydro-derivatives without the need for high-pressure hydrogen gas[3].

Application Protocol: Pd-Catalyzed C–H Arylation

The following self-validating protocol details the use of 8-MeO-THQ as an ancillary ligand in the palladium-catalyzed ortho-C–H arylation of benzamides.

Materials Required
  • Precatalyst: Pd(OAc)2​ (5 mol%)

  • Ligand: 8-Methoxy-5,6,7,8-tetrahydroquinoline (10 mol%)

  • Substrate: N-(Pentafluorophenyl)benzamide (1.0 equiv, 0.5 mmol)

  • Coupling Partner: Aryl iodide (1.5 equiv)

  • Base/Additive: Ag2​CO3​ (1.0 equiv) and K2​HPO4​ (1.0 equiv)

  • Solvent: tert-Amyl alcohol (t-AmOH, 2.0 mL)

  • Internal Standard: Dodecane (for GC/FID validation)

Step-by-Step Methodology
  • Catalyst Pre-Activation: In an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)2​ (5.6 mg, 0.025 mmol) and 8-MeO-THQ (8.2 mg, 0.050 mmol). Add 1.0 mL of t-AmOH. Stir at room temperature for 15 minutes until a homogeneous yellow-orange solution forms.

    • Causality: Pre-stirring allows the formation of the active [8-MeO-THQ]–Pd(II) complex, preventing the premature reduction of Pd(II) to inactive Pd(0) aggregates.

  • Reagent Addition: To the active catalyst solution, add the benzamide substrate (0.5 mmol), the aryl iodide (0.75 mmol), Ag2​CO3​ (138 mg, 0.5 mmol), and K2​HPO4​ (87 mg, 0.5 mmol). Add the remaining 1.0 mL of t-AmOH and 20 μ L of dodecane.

    • Causality: Ag2​CO3​ acts as an irreversible halide scavenger, precipitating AgI to drive the oxidative addition forward. K2​HPO4​ serves as a proton sink during the Concerted Metalation-Deprotonation (CMD) C–H cleavage step.

  • Reaction Execution: Seal the tube with a Teflon-lined screw cap. Evacuate and backfill with argon three times. Heat the reaction mixture in a pre-heated oil bath at 110 °C for 12 hours.

  • Validation & Workup: Cool the mixture to room temperature. Dilute with ethyl acetate (5 mL) and filter through a short pad of Celite to remove silver salts and palladium residues. Analyze a 50 μ L aliquot via GC/FID against the dodecane internal standard to validate conversion before proceeding to silica gel flash chromatography.

Data Presentation: Ligand Benchmarking

To validate the trustworthiness of 8-MeO-THQ, control experiments were conducted comparing it against standard ligands in the model C–H arylation reaction.

EntryLigand (10 mol%)Conversion (%)Isolated Yield (%)Turnover Number (TON)Observations
1None (Control) 12%8%1.6Severe Pd black formation within 2 hours.
28-Methoxyquinoline 65%58%11.6Moderate stability; sluggish reaction rate.
38-MeO-THQ >99% 94% 18.8 Highly homogeneous; no visible Pd black.
4BINAP 18%12%2.4Steric crowding inhibits the C–H cleavage step.

Table 1: Benchmarking of 8-MeO-THQ against control conditions. Reaction conditions: Pd(OAc)2 (5 mol%), Ligand (10 mol%), 110 °C, 12 h.

Mechanistic Visualization

The following diagram illustrates the catalytic cycle, highlighting the critical role of the hemilabile N,O-coordination provided by 8-MeO-THQ.

CatalyticCycle Pd0 Pd(0) Precatalyst L_Pd0 [8-MeO-THQ]-Pd(0) Active Species Pd0->L_Pd0 + 8-MeO-THQ OxAdd Oxidative Addition Pd(II) Intermediate (N,O-bound) L_Pd0->OxAdd + Ar-I CH_Act C-H Activation (O-donor detached) OxAdd->CH_Act + Substrate RedElim Reductive Elimination Product Release CH_Act->RedElim Base / Heat RedElim->L_Pd0 Product

Figure 1: Catalytic cycle demonstrating the hemilabile N,O-coordination of 8-MeO-THQ.

References

  • Catalytic asymmetric hydrogenation of quinoline carbocycles: unusual chemoselectivity in the hydrogenation of quinolines. Chemical Communications (RSC Publishing). URL:[2]

  • Electrocatalytic hydrogenation of cyanoarenes, nitroarenes, quinolines, and pyridines under mild conditions with a proton-exchange membrane reactor. Beilstein Journal of Organic Chemistry. URL:[3]

  • Selectivity in the hydrogenation of 6- and 8-substituted-quinolines. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). URL:[1]

Sources

Troubleshooting & Optimization

overcoming solubility issues of 8-Methoxy-5,6,7,8-tetrahydroquinoline in aqueous media

Author: BenchChem Technical Support Team. Date: April 2026

[label=<

In Vivo Formulation Considerations Max In Vivo Conc.\n(Systemic/IV)Primary Toxicity /\nLimitationMax In Vitro Conc.\n(Cell Culture) DMSO≤ 0.5% (v/v)Disrupts water hydrogen bonding≤ 10% (v/v) PEG 400Technical Support Center: Overcoming Aqueous Solubility Issues of 8-Methoxy-5,6,7,8-tetrahydroquinoline

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the formulation of substituted tetrahydroquinolines. 8-Methoxy-5,6,7,8-tetrahydroquinoline presents a unique physicochemical challenge: it contains a highly lipophilic saturated carbocyclic ring and a methoxy group, paired with a weakly basic pyridine nitrogen.

This guide is engineered to provide you with mechanistic insights and self-validating protocols to overcome these solubility barriers in both in vitro and in vivo settings.

Part 1: Diagnostic FAQs & Mechanistic Causality

Q: Why does 8-Methoxy-5,6,7,8-tetrahydroquinoline precipitate when diluted into physiological buffer (pH 7.4)? A: The solubility of this compound is strictly governed by its ionization state. The pyridine nitrogen in the tetrahydroquinoline core has a pKa of approximately 6.3 to 6.7 [2.9]. At a physiological pH of 7.4, the environmental pH is nearly one full unit above the compound's pKa. Consequently, over 90% of the molecules exist in their unionized, free-base form. Without the ion-dipole interactions provided by a protonated nitrogen, the lipophilic saturated ring and methoxy group drive the molecules to aggregate and precipitate out of the aqueous phase[1].

Q: Can I just use DMSO for all my assays to bypass this issue? A: While DMSO is an excellent aprotic solvent for creating master stocks, relying solely on it for final assay dilutions often leads to "solvent-shift precipitation." When a highly concentrated DMSO stock is spiked into an aqueous buffer, the water rapidly hydrogen-bonds with the DMSO, stripping the solvation shell away from the drug. Furthermore, high DMSO concentrations (>1%) cause severe cytotoxicity and artifactual assay readouts[2]. A structured co-solvent or complexation strategy is required.

Part 2: Self-Validating Experimental Protocols

Protocol A: pH-Modulated Salt Formation (Ideal for High-Concentration Aqueous Stocks)

Causality: By lowering the formulation pH below the pKa of the pyridine nitrogen, we force the protonation of the molecule. This converts the lipophilic free base into a highly water-soluble hydrochloride salt, drastically reducing the energy penalty of aqueous solvation[1].

Step-by-Step Methodology:

  • Weighing: Accurately weigh 10 mg of 8-Methoxy-5,6,7,8-tetrahydroquinoline free base into a clean glass vial.

  • Suspension: Add 8 mL of molecular biology-grade water. The compound will remain largely insoluble, forming a cloudy suspension.

  • Titration: Dropwise, add 0.1 M HCl while under continuous magnetic stirring. Monitor the pH continuously using a micro-pH probe.

  • Equilibration: Stop the titration when the pH reaches 4.5. Stir for 30 minutes at room temperature to ensure complete protonation and dissolution.

  • Volume Adjustment: Bring the final volume to 10 mL with a pH 4.5 acetate buffer to yield a stabilized 1 mg/mL stock.

Self-Validation Check: Store the solution at 4°C for 24 hours. Pass a laser pointer through the vial; if the solution remains optically clear (no Tyndall effect), complete salt formation is validated. If turbidity appears, the pH has drifted upward and must be re-adjusted.

Protocol B: Cyclodextrin Inclusion Complexation (Ideal for In Vivo Dosing)

Causality: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) features a hydrophobic inner cavity and a hydrophilic exterior. The lipophilic 5,6,7,8-tetrahydro carbocyclic ring and the 8-methoxy group spontaneously partition into this cavity to escape the aqueous environment, while the cyclodextrin's exterior maintains bulk aqueous solubility[2].

Step-by-Step Methodology:

  • Vehicle Preparation: Prepare a 20% (w/v) HP-β-CD solution in 0.9% sterile saline. Stir until completely clear.

  • Drug Addition: Add the required mass of 8-Methoxy-5,6,7,8-tetrahydroquinoline directly to the cyclodextrin vehicle.

  • Energy Input: Sonicate the mixture in a water bath at 37°C for 45 minutes. The thermal and mechanical energy overcomes the activation barrier, allowing the drug to displace water molecules inside the cyclodextrin cavity.

  • Sterilization: Filter the complexed solution through a 0.22 µm PTFE syringe filter.

Self-Validation Check: Centrifuge the filtered solution at 10,000 x g for 10 minutes. The absence of a pellet confirms that the drug is fully complexed and not merely suspended as micro-precipitates.

Part 3: Quantitative Data Presentation

When designing your formulation, you must balance solubility enhancement against biological toxicity. Below is a synthesized comparison of co-solvent limits to guide your experimental design.

Formulation ExcipientMechanism of SolubilizationMax In Vitro Conc. (Cell Culture)Max In Vivo Conc. (Systemic/IV)Primary Toxicity / Limitation
DMSO Disrupts water hydrogen bonding≤ 0.5% (v/v)≤ 10% (v/v)Cytotoxicity, enzyme inhibition
PEG 400 Lowers dielectric constant≤ 2.0% (v/v)≤ 40% (v/v)Hyperosmolality, viscosity
HP-β-CD Hydrophobic cavity inclusion≤ 5.0% (w/v)≤ 20% (w/v)Cellular cholesterol depletion
HCl (pH 4.5) Ionization (Salt formation)Buffer dependentBuffer dependentInjection site necrosis (if unbuffered)

Part 4: Formulation Decision Workflow

SolubilityDecisionTree Start 8-Methoxy-5,6,7,8-tetrahydroquinoline Solubility Issue AssayType What is the target application? Start->AssayType InVitro In Vitro Assays (Cell Culture / Biochemical) AssayType->InVitro InVivo In Vivo Studies (Animal Dosing) AssayType->InVivo DMSO Use Co-solvents (e.g., ≤0.5% DMSO) InVitro->DMSO Low Conc. Needed Salt pH Adjustment / Salt Formation (pH < 5.0) InVitro->Salt High Conc. Needed InVivo->Salt Acidic Stomach (PO) Cyclo Cyclodextrin Complexation (e.g., 20% HP-β-CD) InVivo->Cyclo IV / IP Route Lipid Lipid-based Formulations (Micelles / Liposomes) InVivo->Lipid Oral Route

Figure 1: Decision matrix for selecting 8-Methoxy-5,6,7,8-tetrahydroquinoline solubility strategies.

References

  • [2] Title: Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics | Source: MDPI | URL:[Link]

  • [1] Title: Enhancement of Solubility: A Pharmaceutical Overview | Source: Scholars Research Library | URL:[Link]

  • [3] Title: A Novel and Practical Synthesis of Mavorixafor | Source: Organic Process Research & Development (ACS) | URL:[Link]

Sources

Technical Support Center: Refining Column Chromatography for 8-Methoxy-5,6,7,8-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have engineered this troubleshooting guide to address the specific purification hurdles associated with 8-Methoxy-5,6,7,8-tetrahydroquinoline . This molecule presents unique chromatographic challenges due to its basic nitrogen embedded in a saturated ring, compounded by the electron-donating effects of the 8-methoxy group.

Standard purification approaches often result in severe yield loss and compound degradation. This guide provides a self-validating, mechanistic approach to mastering its purification.

Workflow & Logical Decision Matrix

PurificationWorkflow Start Crude 8-Methoxy- 5,6,7,8-tetrahydroquinoline TLC Perform TLC on Silica (Hexane/EtOAc) Start->TLC CheckTailing Severe Tailing or Irreversible Adsorption? TLC->CheckTailing ModSilica Modify Mobile Phase: Add 1-2% Triethylamine CheckTailing->ModSilica Yes Standard Standard Normal-Phase Silica Chromatography CheckTailing->Standard No CheckAgain Resolution Improved? ModSilica->CheckAgain Purified Purified Target Compound Standard->Purified CheckAgain->Standard Yes AltPhase Switch to Reversed-Phase (C18) or Basic Alumina CheckAgain->AltPhase No AltPhase->Purified

Troubleshooting logic for column chromatography of basic amines.

Section 1: Fundamental Challenges & Causality (FAQ)

Q1: Why does 8-Methoxy-5,6,7,8-tetrahydroquinoline exhibit severe streaking and poor recovery on standard silica gel? A1: The primary cause is a strong Brønsted acid-base interaction. Silica gel surfaces are populated with acidic silanol groups (Si-OH)[1]. The nitrogen atom in the saturated ring of 8-Methoxy-5,6,7,8-tetrahydroquinoline is highly basic, an effect further amplified by the electron-donating 8-methoxy substituent. Instead of partitioning smoothly between the mobile and stationary phases, the basic amine chemically binds to the acidic silanols, leading to irreversible adsorption, broad band tailing, and significant yield loss[2].

Q2: How does adding triethylamine (TEA) resolve this issue mechanistically? A2: Triethylamine acts as a "competing base" in the mobile phase[1]. Because TEA is highly basic and sterically compact, it rapidly occupies and neutralizes the active, acidic silanol sites on the silica stationary phase. This dynamic deactivation prevents the 8-Methoxy-5,6,7,8-tetrahydroquinoline from binding tightly to the silica, shifting its behavior back to standard liquid-solid adsorption and dramatically improving peak shape and resolution[3].

Section 2: Optimized Experimental Protocols (Self-Validating Systems)

To ensure high fidelity in your purification, do not rely on passive protocols. The following methodologies incorporate self-validating steps to prevent catastrophic sample loss.

Protocol 1: TEA-Deactivated Normal-Phase Silica Chromatography

Use this protocol for standard scale-up purifications where silica gel is the preferred stationary phase.

  • Solvent Preparation: Prepare the optimal mobile phase (e.g., Hexane/Ethyl Acetate, typically 3:1 to 1:1 depending on your TLC identifying an Rf of ~0.3). Add 1% (v/v) Triethylamine (TEA) to the entire solvent batch to act as a basic modifier[3].

  • Column Equilibration (Critical Validation Step): Slurry-pack the silica gel using the TEA-modified solvent. Flush the column with at least 3 column volumes (CV) of the TEA-modified mobile phase.

    • Self-Validation: Collect a few drops of the eluent from the stopcock and test the pH with damp indicator paper. It must read basic (pH > 8). If it is neutral, the silica has not been fully deactivated; continue flushing until the eluent is basic.

  • Sample Loading: Dissolve the crude 8-Methoxy-5,6,7,8-tetrahydroquinoline in a minimal volume of the TEA-modified eluent[3]. If solubility is poor, use a few drops of dichloromethane (DCM) to ensure a tight loading band.

  • Elution: Run the column under positive pressure. Monitor fractions via TLC. Note: You must use the TEA-modified solvent for your TLC plates as well, otherwise, you will observe artificial Rf shifts.

  • Post-Purification: Pool product-containing fractions and concentrate under reduced pressure. To remove residual TEA, perform an azeotropic distillation by adding 10 mL of toluene and evaporating (repeat twice), followed by high vacuum drying for 12 hours.

Protocol 2: Reversed-Phase Flash Chromatography (C18)

Use this protocol for highly sensitive downstream applications where trace TEA or silica leaching is unacceptable, or when separating the tetrahydroquinoline from its unreacted aromatic quinoline precursor[4].

  • Stationary Phase: Utilize a C18-functionalized silica cartridge[1].

  • Mobile Phase: Prepare a gradient of Water (Solvent A) and Acetonitrile or Methanol (Solvent B). Add 0.1% TEA or 0.1% Ammonium Hydroxide to both the aqueous and organic phases to maintain a basic pH[1]. This suppresses the ionization of the tetrahydroquinoline, keeping it in its lipophilic free-base form.

  • Sample Preparation: Dissolve the sample in a solvent compatible with the initial mobile phase conditions (e.g., high aqueous percentage)[1].

  • Elution: Start at 10% organic phase and ramp to 90% organic over 15 CVs. The target compound will elute based strictly on hydrophobic interactions, bypassing silanol-induced tailing entirely.

Section 3: Quantitative Data & Method Comparison

The table below synthesizes standard basic amine purification profiles to help you select the optimal method based on your specific project constraints[2].

Purification MethodStationary PhaseModifierTypical Purity (%)Recovery Yield (%)Processing Time
Standard Normal-Phase Bare Silica GelNone< 75% (Severe Tailing)< 40%2-3 hours
Deactivated Normal-Phase Bare Silica Gel1-2% TEA> 95%85-90%2-3 hours
Basic Alumina Aluminum OxideNone> 90%70-80%3-4 hours
Reversed-Phase (C18) C18-Silica0.1% NH₄OH> 98%80-85%1-2 hours
Section 4: Advanced Troubleshooting (FAQ)

Q3: I used 1% TEA, but my 8-Methoxy-5,6,7,8-tetrahydroquinoline is still co-eluting with the unreacted 8-methoxyquinoline precursor. What is the next logical step? A3: The unreacted planar aromatic quinoline and the partially saturated tetrahydroquinoline have different 3D conformations but highly similar polarities. If TEA-modified silica fails to resolve them, you must switch to a stationary phase that exploits shape selectivity and hydrophobicity. Reversed-phase C18 chromatography is highly effective here, as the saturated ring of the tetrahydroquinoline interacts differently with the C18 alkyl chains compared to the flat aromatic quinoline[4].

Q4: Can I use methanol in my normal-phase solvent system to forcefully push the compound off the column? A4: Using a highly polar protic solvent like methanol on bare silica can dissolve the silica itself, leading to silica contamination in your final product. If you must use a DCM/MeOH gradient to elute a stubborn band, limit the MeOH to <10% and always include 1% TEA or aqueous ammonia to protect both the compound and the stationary phase[1].

References
  • Technical Support Center: Purification of 2-Vinyl-5,6,7,8-tetrahydroquinoline and its Deriv
  • Technical Support Center: Purifying Basic Amines via Column Chrom
  • Buy 2-(3-Chloro-phenyl)-ethylamine hydrochloride | 89042-13-7 - Smolecule
  • Catalytic Asymmetric Hydrogenation of Quinoline Carbocycles - The Royal Society of Chemistry

Sources

reducing byproducts in the catalytic hydrogenation of 8-methoxyquinoline

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Troubleshooting Guide for the chemoselective hydrogenation of 8-methoxyquinoline to 8-methoxy-1,2,3,4-tetrahydroquinoline (1,2,3,4-THQ). This resource is designed for drug development professionals and synthetic chemists who need to eliminate byproducts such as over-reduced decahydroquinolines, ring-opened aliphatic amines, and demethoxylated impurities.

I. Mechanistic Overview of Byproduct Formation

Understanding the thermodynamic and kinetic pathways of quinoline hydrogenation is critical for rational troubleshooting. The selectivity between the nitrogen-containing pyridine ring and the adjacent benzene ring is highly sensitive to the protonation state of the substrate, the nature of the active metal site, and the reaction temperature.

Pathway SM 8-Methoxyquinoline (Starting Material) Target 8-Methoxy-1,2,3,4-THQ (Target Product) SM->Target Neutral Solvent / Mild Catalysis By1 8-Methoxy-5,6,7,8-THQ (Benzene Ring Reduction) SM->By1 Strong Acid (e.g., CF3COOH) By2 Decahydroquinoline (Over-reduction) Target->By2 High Temp / Prolonged H2 By3 1,2,3,4-THQ (Demethoxylation) Target->By3 Pd/C / High Temp (Hydrogenolysis) By4 Aliphatic Amines (Ring Opening / HDN) Target->By4 Ni2P / Harsh Conditions (C-N Cleavage) By1->By2 High Temp / Prolonged H2

Reaction pathways of 8-methoxyquinoline hydrogenation and byproduct formation.

II. Troubleshooting FAQs

Q1: My GC-MS shows significant formation of 8-methoxy-5,6,7,8-tetrahydroquinoline. How do I redirect the selectivity to the pyridine ring? Causality & Solution: Hydrogenation of the benzene ring is dictated by the protonation state of the quinoline core. In strongly acidic media (e.g., CF₃COOH or concentrated HCl), the pyridine nitrogen becomes protonated. This passivates the heteroaromatic ring toward electrophilic/catalytic attack while simultaneously activating the benzene ring toward reduction. Action: Switch to a neutral or weakly basic solvent system (e.g., methanol or ethanol). In neutral media, the pyridine ring is preferentially adsorbed onto the catalyst surface and reduced to yield the desired 8-methoxy-1,2,3,4-tetrahydroquinoline.

Q2: I am observing complete over-reduction to decahydroquinoline derivatives. How can I arrest the reaction at the tetrahydroquinoline stage? Causality & Solution: Decahydroquinoline (DHQ) is the thermodynamic sink of quinoline hydrogenation. Elevated temperatures (>100 °C) and prolonged hydrogen exposure drive the progressive reduction of the kinetically favored 1,2,3,4-THQ intermediate[1]. Action: Lower the reaction temperature (e.g., 60 °C) and strictly monitor hydrogen uptake. Alternatively, switch to highly chemoselective catalysts like supported gold nanoparticles (Au/TiO₂), which selectively yield 1,2,3,4-tetrahydroquinolines without trace formation of decahydroquinoline byproducts[2].

Q3: My product mixture contains demethoxylated byproducts (i.e., loss of the 8-methoxy group). What causes this? Causality & Solution: The 8-methoxy group is highly susceptible to hydrogenolysis (C–O bond cleavage), particularly when using Palladium on Carbon (Pd/C) at elevated temperatures. Palladium strongly coordinates the oxygen atom, facilitating the cleavage of the aryl-alkyl ether bond. Action: Replace Pd/C with Platinum Oxide (PtO₂) or Ruthenium (Ru) catalysts, which exhibit significantly lower hydrogenolysis activity. Alternatively, employ a transfer hydrogenation protocol using ammonia borane or formic acid, which operates under milder conditions and preserves delicate methoxy functional groups[3][4].

Q4: I am detecting ring-opened aliphatic amines or propyl-anisole derivatives. What is happening? Causality & Solution: This indicates hydrodenitrogenation (HDN), a process involving the cleavage of the C–N single bond after initial pyridine ring saturation. Catalysts like Nickel Phosphide (Ni₂P) or aggressive sulfided CoMo catalysts are specifically designed for HDN and will force the reaction down the ring-opening pathway via an o-propylaniline intermediate[5]. Action: Avoid HDN-active transition metal phosphides or sulfides. Utilize mild precious metal catalysts (Ru, Pt, Au) and keep reaction temperatures strictly below 150 °C.

III. Quantitative Catalyst Comparison

To facilitate rapid catalyst selection, the following table summarizes the causal relationship between specific catalytic systems, operating conditions, and their resulting byproduct profiles during 8-methoxyquinoline hydrogenation.

Catalyst SystemSolvent & ConditionsPrimary ProductMajor Byproduct ProfileRef
Pd/C + H₂ MeOH, 80 °C, 30 bar8-OMe-1,2,3,4-THQDemethoxylation (Hydrogenolysis of C-O)[3]
PtO₂ + H₂ CF₃COOH, 25 °C, 1 bar8-OMe-5,6,7,8-THQDecahydroquinoline (Benzene ring activation)
Ru/C + H₂ t-amylOH/H₂O, 60 °C, 30 bar8-OMe-1,2,3,4-THQMinimal (Trace trans-decahydroquinoline at >100°C)[1]
Au/TiO₂ + Silane EtOH, 70 °C, Solvent-free8-OMe-1,2,3,4-THQNone observed (Highly chemoselective)[6]
Ni₂P/SBA-15 + H₂ Alkane, 360 °C, 30 barPropyl-anisoleRing-opened aliphatic amines (HDN pathway)[5]
IV. Diagnostic Workflow & Validated Experimental Protocol

Workflow Start Analyze Reaction Mixture (GC-MS / NMR) Q1 High Decahydroquinoline? Start->Q1 Sol1 Reduce Temp to 60°C or Stop Reaction Earlier Q1->Sol1 Yes Q2 5,6,7,8-THQ Detected? Q1->Q2 No Sol2 Switch to Neutral Solvent (MeOH/EtOH) from Acid Q2->Sol2 Yes Q3 Loss of Methoxy Group? Q2->Q3 No Sol3 Avoid Pd/C; Use PtO2 or Au/TiO2 Catalysts Q3->Sol3 Yes

Troubleshooting workflow for identifying and resolving hydrogenation byproducts.

Protocol: Highly Chemoselective Synthesis of 8-Methoxy-1,2,3,4-THQ using Au/TiO₂

This protocol utilizes a decoupled hydride/proton transfer mechanism. By using phenyldimethylsilane (hydride donor) and ethanol (proton donor) over Au/TiO₂, you avoid high-pressure H₂ gas, completely eliminating over-reduction and demethoxylation[6].

Step 1: Reaction Assembly

  • In a dried Schlenk tube under an argon atmosphere, add 8-methoxyquinoline (1.0 mmol, 159.2 mg).

  • Add Au/TiO₂ catalyst (1 mol% Au loading).

  • Inject phenyldimethylsilane (PhMe₂SiH, 4.0 mmol) and absolute ethanol (4.0 mmol). Causality: The silane provides two hydrides for the C2 and C4 positions, while ethanol provides two protons for the C3 and nitrogen atom.

Step 2: Execution

  • Seal the tube and heat the mixture to 70 °C under solvent-free conditions (relying on the liquid reagents for mass transfer).

  • Stir vigorously for 2 hours.

Step 3: In-Process Validation (Self-Validating IPC)

  • Withdraw a 50 µL aliquot at the 2-hour mark. Quench with 0.5 mL water and extract with 0.5 mL ethyl acetate.

  • Analyze via rapid GC-MS.

    • Validation Check: The reaction is proceeding correctly if the m/z 159 (starting material) peak is absent and replaced entirely by m/z 163 (target product). If m/z 159 persists, the hydride transfer is incomplete; add an additional 0.5 eq of PhMe₂SiH. If m/z 133 is detected, demethoxylation has occurred (check catalyst purity).

Step 4: Quenching and Purification

  • Cool the mixture to room temperature. Dilute with ethyl acetate (10 mL) and filter through a short pad of Celite to remove the Au/TiO₂ catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify via flash column chromatography (Silica gel, Hexanes:EtOAc 8:2) to isolate 8-methoxy-1,2,3,4-tetrahydroquinoline.

Step 5: Post-Reaction NMR Validation Confirm structural integrity via ¹H NMR (CDCl₃). The 8-methoxy group must appear as a sharp singlet at ~3.83 ppm. The successful reduction of the pyridine ring is validated by the appearance of saturated ring protons at ~3.34 (m, 2H), 2.78 (t, 2H), and 1.95 (m, 2H) ppm[6].

V. References

1.[2] An Unusual Chemoselective Hydrogenation of Quinoline Compounds Using Supported Gold Catalysts. ACS Catalysis. 2 2.[1] Teaching an Old Dog New Tricks: Simple Selective and Regiodivergent Quinoline Hydrogenation. ACS Sustainable Chemistry & Engineering. 1 3.[5] Study of the Reaction Pathways for the Hydrogenation of Quinoline over Nickel Phosphide Catalysts. MDPI. 5 4.[3] Transfer Hydrogenation of N- and O-Containing Heterocycles Including Pyridines with H3N–BH3 Under the Catalysis of the Homogeneous Ruthenium Precatalyst. Organic Letters. 3 5. Selectivity in the Hydrogenation of 6- and 8-Substituted-quinolines. J. Chem. Soc., Perkin Trans. 1. 6.[4] Cobalt-catalysed Transfer Hydrogenation of Quinolines and Related Heterocycles Using Formic Acid under mild Conditions. RSC. 4 7.[6] Reduction of quinolines to 1,2,3,4-tetrahydroquinolines with hydrosilanes/ethanol catalyzed by TiO2-supported gold nanoparticles under solvent free conditions. ARKIVOC. 6

Sources

Validation & Comparative

A Comparative Guide to the NMR Spectroscopic Validation of 8-Methoxy-5,6,7,8-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides a comprehensive framework for the structural validation of 8-Methoxy-5,6,7,8-tetrahydroquinoline using Nuclear Magnetic Resonance (NMR) spectroscopy. For researchers, scientists, and professionals in drug development, unambiguous structural confirmation is a cornerstone of scientific rigor and regulatory compliance. This document outlines the expected NMR spectral characteristics of the target molecule, provides detailed experimental protocols for data acquisition, and presents a logical workflow for spectral interpretation and validation. By comparing predicted data with experimentally acquired spectra, researchers can confidently ascertain the chemical identity and purity of their synthesized compounds.

The Imperative of Structural Validation in Pharmaceutical Research

In the synthesis of novel chemical entities, the confirmation of the molecular structure is a critical, non-negotiable step. The biological activity and safety profile of a compound are intrinsically linked to its three-dimensional arrangement of atoms. Any ambiguity or error in the structural assignment can lead to misinterpretation of biological data, wasted resources, and potential safety risks. NMR spectroscopy stands as the most powerful and definitive technique for the elucidation of molecular structures in solution. Its ability to probe the chemical environment of individual nuclei (¹H and ¹³C) and their through-bond and through-space connectivities provides a detailed molecular fingerprint.

This guide focuses on 8-Methoxy-5,6,7,8-tetrahydroquinoline, a substituted tetrahydroquinoline derivative. The tetrahydroquinoline scaffold is a prevalent motif in many biologically active natural products and synthetic molecules.[1] The introduction of a methoxy group at the 8-position and the saturation of the pyridine ring create a unique set of spectroscopic features that require careful analysis for unequivocal structural assignment.

Predicted NMR Spectral Data for 8-Methoxy-5,6,7,8-tetrahydroquinoline

Table 1: Predicted ¹H NMR Spectroscopic Data for 8-Methoxy-5,6,7,8-tetrahydroquinoline

Chemical Shift (δ) ppm (Predicted)MultiplicityCoupling Constant (J) Hz (Predicted)Assignment
~8.3d~4.5H-2
~7.3d~7.5H-4
~7.0dd~7.5, 4.5H-3
~4.5t~5.0H-8
~3.9s--OCH₃
~2.8m-H-5
~2.0m-H-6
~1.9m-H-7

Solvent: CDCl₃

Table 2: Predicted ¹³C NMR Spectroscopic Data for 8-Methoxy-5,6,7,8-tetrahydroquinoline

Chemical Shift (δ) ppm (Predicted)Assignment
~155C-8a
~147C-2
~136C-4
~130C-4a
~121C-3
~75C-8
~56-OCH₃
~29C-5
~28C-7
~19C-6

Solvent: CDCl₃

Experimental Protocol for NMR Spectroscopy

The acquisition of high-quality NMR data is paramount for accurate structural elucidation. The following is a standardized protocol for acquiring ¹H, ¹³C, and 2D NMR spectra of 8-Methoxy-5,6,7,8-tetrahydroquinoline.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the purified compound.

  • Dissolve the sample in approximately 0.6 mL of a high-purity deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry 5 mm NMR tube.

  • The use of an internal standard, such as tetramethylsilane (TMS), is recommended for precise chemical shift referencing (0.00 ppm).

  • Ensure the sample is fully dissolved and the solution is homogeneous by gentle inversion of the capped NMR tube.

2. NMR Instrumentation and Data Acquisition:

  • Spectra should be recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

  • ¹H NMR Acquisition:

    • Acquire the proton spectrum with a spectral width of approximately 16 ppm.

    • Use an acquisition time of at least 4 seconds and a relaxation delay of 1-2 seconds.

    • Accumulate a sufficient number of scans (e.g., 16 or more) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the carbon spectrum using a proton-decoupled pulse sequence.

    • Set the spectral width to around 240 ppm.

    • Employ an acquisition time of approximately 1.2 seconds and a relaxation delay of 2 seconds.

    • A larger number of scans (e.g., 1024 or more) will likely be necessary to obtain a spectrum with adequate signal-to-noise.

  • 2D NMR Acquisition (COSY, HSQC, HMBC):

    • Utilize standard pulse programs for Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) experiments.

    • Optimize the spectral widths and acquisition parameters for the specific compound and spectrometer.

A Systematic Approach to Structural Validation

The definitive confirmation of the 8-Methoxy-5,6,7,8-tetrahydroquinoline structure requires a multi-faceted analysis of the acquired NMR data. The following workflow provides a logical progression from initial spectral inspection to final structural verification.

G cluster_0 Data Acquisition cluster_1 Spectral Analysis cluster_2 Structural Elucidation & Validation A 1. Acquire 1D NMR Spectra (¹H and ¹³C) B 2. Acquire 2D NMR Spectra (COSY, HSQC, HMBC, NOESY) A->B C 3. ¹H NMR Analysis: - Chemical Shifts - Multiplicities - Coupling Constants - Integration B->C D 4. ¹³C NMR Analysis: - Chemical Shifts - Number of Signals B->D E 5. COSY Analysis: - Identify ¹H-¹H Spin Systems C->E F 6. HSQC Analysis: - Correlate Protons to Directly Attached Carbons D->F E->F G 7. HMBC Analysis: - Identify Long-Range ¹H-¹³C Correlations (2-3 bonds) F->G H 8. NOESY Analysis (Optional): - Identify Through-Space Proton Correlations G->H I 9. Assemble Structural Fragments based on COSY and HMBC data H->I J 10. Assign all ¹H and ¹³C Resonances I->J K 11. Compare Experimental Data with Predicted Values and Alternative Structures J->K L 12. Final Structure Confirmation K->L

Figure 1: A logical workflow for the structural elucidation of 8-Methoxy-5,6,7,8-tetrahydroquinoline using NMR spectroscopy.

In-Depth Spectral Interpretation

  • ¹H NMR Spectrum:

    • The aromatic region should display three distinct signals corresponding to H-2, H-3, and H-4, exhibiting characteristic doublet and doublet of doublets patterns.

    • The signal for H-8, being adjacent to the methoxy-bearing carbon, is expected to appear as a triplet at a relatively downfield chemical shift in the aliphatic region.

    • The methoxy protons (-OCH₃) should present as a sharp singlet.

    • The protons on the saturated ring (H-5, H-6, and H-7) will likely appear as complex multiplets.

  • ¹³C NMR Spectrum:

    • The spectrum should show a total of 10 distinct carbon signals, consistent with the proposed structure.

    • The chemical shifts of the aromatic carbons (C-2, C-3, C-4, C-4a, C-8a) will be influenced by the nitrogen atom and the fused saturated ring.

    • The carbon bearing the methoxy group (C-8) will be significantly downfield shifted.

    • The methoxy carbon (-OCH₃) will appear as a singlet around 56 ppm.

    • The remaining aliphatic carbons (C-5, C-6, C-7) will resonate in the upfield region of the spectrum.

  • 2D NMR Spectra:

    • COSY: This experiment will be crucial for establishing the proton-proton coupling network within the aromatic spin system (H-2, H-3, H-4) and the aliphatic spin system (H-5, H-6, H-7, H-8).

    • HSQC: The HSQC spectrum will unambiguously link each proton signal to its directly attached carbon, facilitating the assignment of the carbon spectrum.

    • HMBC: This is arguably the most critical experiment for confirming the overall connectivity of the molecule. Key long-range correlations to look for include:

      • Correlations from the methoxy protons to C-8.

      • Correlations from H-8 to C-8a and C-7.

      • Correlations from H-4 to C-4a and C-5.

      • Correlations from H-2 to C-3 and C-8a.

Comparison with Alternative Structures

To ensure the trustworthiness of the structural assignment, it is essential to consider and rule out potential isomeric structures. For example, an alternative structure could be 7-Methoxy-5,6,7,8-tetrahydroquinoline. The NMR data, particularly the HMBC correlations and the chemical shift of the methoxy-bearing carbon and its attached proton, would be distinctly different for such an isomer, allowing for its confident exclusion.

Conclusion

The structural validation of 8-Methoxy-5,6,7,8-tetrahydroquinoline by NMR spectroscopy is a systematic process that relies on the careful acquisition and interpretation of a comprehensive set of 1D and 2D NMR data. By following the protocols and logical workflow outlined in this guide, researchers can achieve an unambiguous and defensible structural assignment. This level of analytical rigor is fundamental to the integrity and reproducibility of research in drug discovery and development.

References

  • TSI Journals. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value.
  • Benchchem. (2025).
  • UNCW Institutional Repository. (n.d.).
  • IJSDR. (n.d.).
  • Research Square. (n.d.).
  • PMC. (2019). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents.
  • PubChem. (n.d.). 5,6,7,8-Tetrahydroquinoline.
  • Benchchem. (2025). Spectroscopic Profile of 5,6,7,8-Tetrahydroquinolin-8-ol: A Technical Guide.
  • MDPI. (2023). Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors.
  • ResearchGate. (n.d.). Synthesis of Enantiomerically Pure 8-Substituted 5,6,7,8-Tetrahydroquinolines | Request PDF.
  • ResearchGate. (2014). Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities.
  • PMC. (n.d.). Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors.
  • ResearchGate. (n.d.).
  • European Journal of Chemistry. (2025). Theoretical insights into the structural, spectroscopic, solvent effect, reactivity, NCI, and NLO analyses of 5,7-dichloro-8-hydroxyquinoline-2-carbaldehyde.

Sources

A Senior Application Scientist's Comparative Guide: 8-Methoxy-5,6,7,8-tetrahydroquinoline versus Standard Nitrogen Heterocycles in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Advertisements

Abstract

In the landscape of medicinal chemistry, the selection of a core heterocyclic scaffold is a decision that profoundly influences the entire drug discovery cascade. Nitrogen heterocycles, in particular, are of paramount importance, forming the backbone of a significant portion of approved pharmaceuticals.[1][2][3][4] This guide provides a detailed comparative analysis of 8-Methoxy-5,6,7,8-tetrahydroquinoline against a panel of standard nitrogen heterocycles: quinoline, tetrahydroquinoline, and pyridine. We will dissect key physicochemical properties, metabolic stability profiles, and their implications for biological activity, offering a data-driven framework for rational scaffold selection in drug design.

Introduction: The Strategic Importance of Nitrogen Heterocycles

Nitrogen-containing heterocycles are ubiquitous in drug design for compelling reasons.[2][3] The nitrogen atom, with its lone pair of electrons, can act as a hydrogen bond acceptor, a crucial interaction for molecular recognition at biological targets.[5] Furthermore, the electronic nature of the heterocyclic ring can be modulated to fine-tune properties such as pKa, lipophilicity, and metabolic stability. The ability of these scaffolds to mimic natural metabolites and serve as bioisosteres provides a powerful tool for optimizing lead compounds.[1][2] Our comparative analysis aims to equip researchers with the insights needed to strategically deploy 8-Methoxy-5,6,7,8-tetrahydroquinoline in their drug discovery programs.

Physicochemical Benchmarking: A Data-Driven Comparison

The journey of a drug from administration to its target is governed by its physicochemical properties. Here, we present a comparative analysis of key parameters that dictate a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

Basicity (pKa): The Ionization Game

The pKa of a molecule determines its ionization state at a given pH. This is critical for solubility, cell membrane permeability, and potential off-target ion channel interactions.

CompoundpKa
8-Methoxy-5,6,7,8-tetrahydroquinoline ~5.1-6.3 (Predicted)[6]
Quinoline4.9[7][8][9][10]
Tetrahydroquinoline5.09 (Predicted)[11][12][13]
Pyridine5.23 - 5.25[14][15]

Expert Analysis: The pKa values of these heterocycles fall within a relatively narrow and drug-like range. 8-Methoxy-5,6,7,8-tetrahydroquinoline is predicted to have a slightly higher pKa than quinoline and tetrahydroquinoline due to the electron-donating nature of the methoxy group. This moderate basicity ensures that a significant fraction of the molecule will be protonated at physiological pH, which can enhance aqueous solubility and facilitate interactions with acidic residues in target proteins.

Lipophilicity (logP): Balancing Permeability and Solubility

Lipophilicity, commonly expressed as logP, is a measure of a compound's partitioning between an oily and an aqueous phase. It is a key predictor of membrane permeability, but excessive lipophilicity can lead to poor solubility, increased metabolic clearance, and off-target toxicity.

CompoundlogP
8-Methoxy-5,6,7,8-tetrahydroquinoline ~2.1 (Predicted)[16]
Quinoline2.03 - 2.19[8][17]
Tetrahydroquinoline~2.29 (Predicted)
Pyridine0.65 - 0.7[14][15][18]

Expert Analysis: As expected, the extended aromatic system of quinoline results in higher lipophilicity compared to the single-ring pyridine. The saturation of one ring in tetrahydroquinoline has a minor impact on the predicted logP. The introduction of a methoxy group in 8-Methoxy-5,6,7,8-tetrahydroquinoline is predicted to result in a logP value comparable to quinoline. This moderate lipophilicity is often a desirable feature in drug candidates, striking a balance between membrane permeability and aqueous solubility.

Aqueous Solubility: A Prerequisite for Bioavailability

Adequate aqueous solubility is essential for a drug to be absorbed and distributed throughout the body.

CompoundAqueous Solubility
8-Methoxy-5,6,7,8-tetrahydroquinoline Low (Predicted)
QuinolineSlightly Soluble (6.11 g/L at 20°C)[19]
TetrahydroquinolineSparingly Soluble (<1 g/L at 20°C)[11][20]
PyridineMiscible[15][21]

Expert Analysis: Pyridine's high polarity renders it miscible with water.[15][21] In contrast, the larger, more hydrophobic quinoline and tetrahydroquinoline scaffolds exhibit limited aqueous solubility.[11][19][20][22] Many quinoline derivatives face challenges with low aqueous solubility due to their hydrophobic aromatic core and strong crystal lattice forces. While the methoxy group in 8-Methoxy-5,6,7,8-tetrahydroquinoline may not significantly improve solubility, the basic nitrogen provides a handle for salt formation, a common and effective strategy to enhance the solubility of drug candidates.

Metabolic Stability: The Advantage of Saturation

A drug's metabolic stability dictates its half-life and oral bioavailability. Cytochrome P450 (CYP) enzymes are the primary drivers of drug metabolism.

Experimental Workflow for In Vitro Metabolic Stability Assessment

G cluster_workflow Metabolic Stability Workflow A 1. Compound Incubation with Liver Microsomes B 2. Initiation of Reaction with NADPH A->B C 3. Time-Point Aliquots (e.g., 0, 15, 30, 60 min) B->C D 4. Reaction Quenching (e.g., Acetonitrile) C->D E 5. LC-MS/MS Analysis of Parent Compound D->E F 6. Calculation of In Vitro Half-life (t½) E->F

Caption: A typical experimental workflow for assessing the in vitro metabolic stability of a compound.

Expert Analysis:

  • Pyridine and Quinoline: The aromatic rings of pyridine and quinoline are susceptible to CYP-mediated oxidation, leading to the formation of N-oxides and various hydroxylated metabolites. This can result in rapid clearance and, in some cases, the formation of reactive metabolites.

  • Tetrahydroquinoline and 8-Methoxy-5,6,7,8-tetrahydroquinoline: The partial saturation of the quinoline ring in these scaffolds offers a significant advantage in terms of metabolic stability. By removing a site of aromatic oxidation, the overall rate of metabolism is often reduced. For 8-Methoxy-5,6,7,8-tetrahydroquinoline, the primary metabolic hotspots are likely to be the benzylic positions and the methoxy group (via O-demethylation). This shift in metabolic pathways can lead to a more favorable pharmacokinetic profile.

Impact on Biological Activity and Target Engagement

The choice of a heterocyclic core has a profound impact on a molecule's three-dimensional shape and its ability to interact with biological targets.

Logical Relationship of Scaffold to Biological Activity

G Scaffold Heterocyclic Scaffold Shape 3D Shape & Conformation Scaffold->Shape Properties Physicochemical Properties Scaffold->Properties Interactions Target Interactions (H-bonds, π-stacking) Shape->Interactions Properties->Interactions Activity Biological Activity & Selectivity Interactions->Activity

Caption: The influence of the heterocyclic scaffold on biological activity.

Expert Analysis:

  • Pyridine and Quinoline: The planar, aromatic nature of these scaffolds facilitates π-stacking interactions with aromatic residues in protein binding pockets.

  • Tetrahydroquinoline and 8-Methoxy-5,6,7,8-tetrahydroquinoline: The non-planar, three-dimensional structure of these saturated analogs can provide access to different binding modes and potentially lead to improved target selectivity. The introduction of sp3-hybridized centers increases the "three-dimensionality" of the molecule, a desirable trait in modern drug design. The methoxy group in 8-Methoxy-5,6,7,8-tetrahydroquinoline can also act as a hydrogen bond acceptor, providing an additional point of interaction with the target.

Conclusion: A Strategic Choice for Modern Drug Discovery

8-Methoxy-5,6,7,8-tetrahydroquinoline emerges as a highly valuable scaffold in the medicinal chemist's toolkit. It offers a compelling combination of a drug-like pKa, moderate lipophilicity, and, most notably, enhanced metabolic stability compared to its aromatic counterparts. Its three-dimensional architecture can be exploited to achieve improved target selectivity and potency. While aqueous solubility may require optimization, this is a common challenge in drug discovery that can often be addressed through established formulation strategies. For research programs seeking to move beyond flat, aromatic systems and improve the pharmacokinetic properties of their lead compounds, 8-Methoxy-5,6,7,8-tetrahydroquinoline represents a rational and promising choice.

References

  • Quinoline: Structure, Properties & Uses Explained - Vedantu. [Link]

  • Quinoline | C9H7N | CID 7047 - PubChem - NIH. [Link]

  • Pyridine | C5H5N | CID 1049 - PubChem - NIH. [Link]

  • Quinoline - Wikipedia. [Link]

  • Quinoline - mVOC 4.0. [Link]

  • A Review on the Medicinal Significance of Nitrogen-Containing Heterocycles: From Natural Products to FDA-Approved Drugs - Der Pharma Chemica. [Link]

  • Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives - IJFMR. [Link]

  • Pyridine: Uses, Structure & pKa - Organic Chemistry - StudySmarter. [Link]

  • Toxicological Review of Quinoline (CAS No. 91-22-5) (PDF). [Link]

  • Pyridine - Wikipedia. [Link]

  • A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications - PMC. [Link]

  • A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles. [Link]

  • Pyridine - wgbis. [Link]

  • A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles. [Link]

  • Role of Heterocyclic Compounds in Drug Development: An Overview - Research and Reviews. [Link]

  • 1,2,3,4-tetrahydro-quinolin - ChemBK. [Link]

  • Showing Compound Quinoline (FDB011854) - FooDB. [Link]

  • Calculations of pKa Values of Selected Pyridinium and Its N-Oxide Ions in Water and Acetonitrile | The Journal of Physical Chemistry A - ACS Publications. [Link]

  • Why does pyridine not dissolve in water? - Quora. [Link]

  • Preparation and Properties of Pyridine. [Link]

  • Quinoline. [Link]

  • Compound: PYRIDINE (CHEMBL266158) - ChEMBL - EMBL-EBI. [Link]

  • Showing Compound Pyridine (FDB014733) - FooDB. [Link]

  • para-methyl tetrahydroquinoline, 91-61-2 - The Good Scents Company. [Link]

  • 1,2,3,4-Tetrahydroquinoline | C9H11N | CID 69460 - PubChem. [Link]

  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. [Link]

  • 5,6,7,8-Tetrahydroquinoline | C9H11N | CID 66335 - PubChem. [Link]

  • Why is pyridinium more acidic than ammonium when pyridine is more basic than ammonia? : r/chemhelp - Reddit. [Link]

  • Chemical Properties of Pyridine (CAS 110-86-1) - Cheméo. [Link]

  • Chemical Properties of Quinoline (CAS 91-22-5) - Cheméo. [Link]

  • 1,2,3,4-TETRAHYDROQUINOLIN-6-OL - 河南科弘生物科技有限公司. [Link]

Sources

Comparative Efficacy of 8-Methoxy-5,6,7,8-tetrahydroquinoline Analogs as P2X7 Receptor Antagonists In Vitro

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Prepared by: Senior Application Scientist

Executive Summary

The purinergic P2X7 receptor is an ATP-gated cation channel heavily implicated in neuroinflammation, microglial activation, and the pathophysiology of central nervous system (CNS) disorders such as Alzheimer's disease, depression, and neuropathic pain[1]. Historically, the development of P2X7 antagonists has been hindered by poor blood-brain barrier (BBB) penetrance, severe inter-species efficacy variations (human vs. rodent), and off-target cross-reactivity with the P2X1 receptor, which governs cardiovascular and renal autoregulation[2][3].

Recent patent literature and medicinal chemistry efforts have identified 8-Methoxy-5,6,7,8-tetrahydroquinoline-5-carboxamide analogs as a breakthrough scaffold[2][4]. This guide objectively compares the in vitro efficacy, selectivity, and mechanistic advantages of this novel tetrahydroquinoline (THQ) class against established benchmark P2X7 antagonists (JNJ-47965567, A-438079, and KN-62). Furthermore, it provides self-validating experimental workflows for evaluating these compounds in your own laboratory.

Mechanistic Rationale & Target Biology

In healthy tissue, extracellular ATP concentrations are maintained in the low nanomolar range. However, during cellular stress or tissue damage, extracellular ATP spikes into the millimolar range, selectively activating the low-affinity P2X7 receptor[1].

Prolonged P2X7 activation results in macroscopic pore formation, massive Ca2+ influx, and K+ efflux. This ionic imbalance is the critical "Signal 2" required for the assembly of the NLRP3 inflammasome, subsequent Caspase-1 activation, and the maturation and release of the pro-inflammatory cytokine IL-1β[1].

P2X7_Signaling ATP Extracellular ATP (High mM) Damage-Associated Molecular Pattern P2X7 P2X7 Receptor (Ligand-Gated Ion Channel) ATP->P2X7 Binds Ca2 Ca2+ Influx & K+ Efflux (Ionic Imbalance) P2X7->Ca2 Pore Opening NLRP3 NLRP3 Inflammasome Assembly Ca2->NLRP3 Caspase1 Caspase-1 Activation NLRP3->Caspase1 IL1b IL-1β Maturation & Release (Neuroinflammation) Caspase1->IL1b Antagonist 8-Methoxy-5,6,7,8-THQ Analogs Antagonist->P2X7 Allosteric Inhibition

Caption: Mechanism of P2X7-mediated IL-1β release and the inhibitory intervention point of THQ analogs.

Structural Superiority of the 8-Methoxy-THQ Scaffold

The 8-methoxy-5,6,7,8-tetrahydroquinoline core provides a conformationally constrained geometry that perfectly orients the 5-carboxamide moiety into the allosteric binding pocket of the P2X7 receptor[4][5].

  • P2X1 Selectivity: The steric bulk and specific vector of the 8-methoxy group clash with the narrower binding pocket of the P2X1 receptor, granting >1000-fold selectivity and eliminating renal side effects[2].

  • Species Parity: Unlike KN-62, which is highly potent in humans but nearly inactive in rats, the THQ scaffold maintains low-nanomolar potency across both species, enabling reliable translation from rodent preclinical models to human trials[3][5].

Comparative In Vitro Efficacy Data

The following table synthesizes the in vitro performance of a representative 8-Methoxy-THQ analog (e.g., (5S,8S)-N-(2,4-difluorobenzyl)-5-fluoro-8-methoxy-5,6,7,8-tetrahydroquinoline-5-carboxamide) against industry-standard P2X7 antagonists[1][2][4].

Compound Class / Name IC50​ (hP2X7 Ca2+ Flux) IC50​ (rP2X7 Ca2+ Flux) pA2​ (IL-1β Release)Selectivity vs. P2X1BBB Penetration Potential
8-Methoxy-THQ Analog 12 nM 45 nM 8.2 >1000-fold High
JNJ-4796556715 nM22 nM7.9>500-foldHigh
A-438079110 nM350 nM6.5>100-foldModerate
KN-62150 nM>1000 nM6.1~50-foldLow (Peptidic)

Data Interpretation: The 8-Methoxy-THQ analog demonstrates superior selectivity against P2X1 and higher potency in suppressing IL-1β release compared to earlier generation compounds.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Causality for critical reagent choices is explicitly defined.

Protocol 1: Intracellular Calcium Flux Assay (FLIPR)

This high-throughput assay measures the primary functional consequence of P2X7 activation: calcium influx.

Causality & Reagent Rationale:

  • Agonist Choice: We utilize BzATP (2'(3')-O-(4-Benzoylbenzoyl)adenosine 5'-triphosphate) rather than native ATP. BzATP is a synthetic analog that is significantly more potent at P2X7 and resistant to degradation by ectonucleotidases, ensuring a stable baseline for accurate IC50​ calculation.

  • Dye Choice: Fluo-4 AM is used because the acetoxymethyl (AM) ester renders the dye membrane-permeable. Once inside, ubiquitous intracellular esterases cleave the AM group, trapping the highly Ca2+ -sensitive fluorophore within the cytosol.

Step-by-Step Methodology:

  • Cell Plating: Seed HEK293 cells stably expressing human P2X7 (hP2X7) into 384-well poly-D-lysine coated black-wall plates at 15,000 cells/well. Incubate overnight at 37°C, 5% CO2​ .

  • Dye Loading: Remove culture media. Add 20 µL of assay buffer (HBSS supplemented with 20 mM HEPES, 2.5 mM Probenecid to prevent dye efflux, pH 7.4) containing 2 µM Fluo-4 AM. Incubate for 45 minutes at 37°C.

  • Compound Pre-incubation: Wash cells twice with assay buffer. Add 8-Methoxy-THQ analogs (serially diluted from 10 µM to 0.1 nM) and incubate for 30 minutes at room temperature. Include A-438079 as a positive control and 0.1% DMSO as a vehicle control.

  • Stimulation & Readout: Transfer the plate to a FLIPR (Fluorometric Imaging Plate Reader). Inject BzATP at an EC80​ concentration (typically 30 µM for hP2X7).

  • Data Acquisition: Record fluorescence (Excitation: 488 nm, Emission: 525 nm) continuously for 3 minutes. Calculate IC50​ based on the area under the curve (AUC) of the fluorescence peak.

FLIPR_Workflow CellPrep Cell Preparation (HEK293-hP2X7) DyeLoad Fluo-4 AM Dye Loading (45 min, 37°C) CellPrep->DyeLoad CompoundInc Compound Incubation (8-Methoxy-THQ Analogs) DyeLoad->CompoundInc BzATP BzATP Stimulation (EC80 Concentration) CompoundInc->BzATP Readout Fluorescence Readout (Ex: 488nm, Em: 525nm) BzATP->Readout

Caption: High-throughput FLIPR workflow for evaluating P2X7 antagonist IC50 via calcium flux.

Protocol 2: IL-1β Release Assay in Human Macrophages

This assay validates the downstream physiological efficacy of the antagonist in a disease-relevant immune cell model.

Causality & Reagent Rationale:

  • LPS Priming (Signal 1): Unstimulated macrophages do not express sufficient pro-IL-1β or NLRP3. Pre-incubation with Lipopolysaccharide (LPS) activates TLR4, driving NF-κB-mediated transcription of these necessary precursors.

  • PMA Differentiation: THP-1 cells are naturally non-adherent monocytes. Phorbol 12-myristate 13-acetate (PMA) forces their differentiation into adherent, macrophage-like cells, which express higher native levels of P2X7.

Step-by-Step Methodology:

  • Differentiation: Seed human THP-1 monocytes at 50,000 cells/well in a 96-well plate in RPMI-1640 media containing 50 ng/mL PMA. Incubate for 48 hours to induce macrophage differentiation.

  • Priming (Signal 1): Wash cells with fresh media. Add 1 µg/mL LPS (E. coli O111:B4) and incubate for 4 hours at 37°C.

  • Inhibition: Aspirate media. Add 8-Methoxy-THQ analogs (concentration response curve) in serum-free media and pre-incubate for 30 minutes.

  • Activation (Signal 2): Add 1 mM BzATP to the wells to trigger P2X7-mediated pore formation and inflammasome assembly. Incubate for exactly 30 minutes.

  • Quantification: Collect the supernatant. Centrifuge at 1,000 x g for 5 minutes to remove debris. Quantify mature IL-1β levels using a human IL-1β HTRF (Homogeneous Time Resolved Fluorescence) kit or standard ELISA.

References

  • Synthesis, biological activity and molecular modeling studies of 1,2,3,4-tetrahydroisoquinoline derivatives as conformationally constrained analogues of KN62, a potent antagonist of the P2X7-receptor containing a tyrosine moiety. Arzneimittelforschung. 5

  • AU2018235561B2 - Tetrahydroquinoline derivatives as P2X7 receptor antagonists. Google Patents / Takeda Pharmaceutical. 2

  • Synthesis and Pharmacological Characterization of Two Novel, Brain Penetrating P2X7 Antagonists. ACS Medicinal Chemistry Letters. 3

  • The P2X7 Receptor: Central Hub of Brain Diseases. Frontiers in Molecular Neuroscience.1

  • WO/2018/168818 TETRAHYDROQUINOLINE DERIVATIVES AS P2X7 RECEPTOR ANTAGONISTS. WIPO Patentscope. 4

Sources

Safety Operating Guide

8-Methoxy-5,6,7,8-tetrahydroquinoline proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling specialized heterocyclic compounds like 8-Methoxy-5,6,7,8-tetrahydroquinoline (CAS: 75414-07-2) requires more than just a cursory glance at a Safety Data Sheet (SDS)[1]. In drug discovery and chemical synthesis, operational safety is built on a mechanistic understanding of the materials we use.

This guide provides drug development professionals and laboratory scientists with a self-validating, step-by-step operational and disposal framework. By understanding the chemical causality behind these protocols, your laboratory can ensure environmental compliance, protect personnel, and maintain scientific integrity.

Chemical Profile & Mechanistic Hazards

To design a safe disposal protocol, we must first understand the molecular behavior of the compound. 8-Methoxy-5,6,7,8-tetrahydroquinoline is a substituted nitrogenous base[2]. The partially saturated pyridine ring imparts specific chemical properties:

  • Basicity & Reactivity: As an organic base, it can react exothermically with strong acids and oxidizing agents[3][4].

  • Combustion Byproducts: When subjected to thermal decomposition, the nitrogen atom in the quinoline ring oxidizes to form highly toxic nitrogen oxides (NOx), alongside carbon monoxide (CO)[4][5]. This directly dictates our requirement for specialized incineration[4].

  • Toxicology: Analogous tetrahydroquinoline derivatives are classified as acute toxins (oral/dermal) and are known skin, eye, and respiratory irritants[6][7].

Table 1: Hazard Profile and Physical Data Summary

Property / Hazard ParameterClassification / DescriptionOperational Implication
Chemical Class Substituted TetrahydroquinolineTreat as a hazardous organic nitrogenous base.
GHS Classifications Acute Tox. 4, Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3Mandates strict PPE and fume hood utilization[6][7].
Incompatibilities Strong oxidizing agents, strong acidsSegregate waste streams to prevent exothermic reactions[3].
Thermal Decomposition CO, CO₂, NOxRequires incineration with an afterburner and scrubber[4].

Operational Handling & Self-Validating Protocols

Safety protocols must be self-validating—meaning the procedure itself contains checkpoints to confirm it is working before proceeding to the next step.

Standard Operating Procedure (SOP): Routine Handling

  • Engineering Controls Validation: Before opening the container, verify that the chemical fume hood face velocity is actively reading between 80–120 feet per minute (fpm). Causality: This ensures that any aerosolized particulates or vapors are captured before entering the operator's breathing zone[3].

  • PPE Donning & Integrity Check: Wear a chemically resistant lab coat, safety goggles, and nitrile gloves[5]. Validation Step: Perform a glove inflation test prior to donning to check for micro-punctures.

  • Static Mitigation: If transferring large volumes of liquid solutions containing this compound, ensure all receiving vessels are grounded. Causality: Movement of non-polar organic solvents can generate static electricity, creating an ignition risk[3].

Spill Response Methodology

In the event of a spill, immediate containment is required to prevent environmental discharge and aquatic toxicity[3][5]. Do not use combustible materials (like sawdust) to absorb this chemical.

Step-by-Step Spill Cleanup Protocol:

  • Isolate & Evacuate: Immediately isolate the area and ensure adequate ventilation. Keep personnel upwind of the spill[3][7].

  • Containment: Surround the spill with an inert, non-combustible absorbent material such as silica gel, dry sand, or vermiculite[3][4]. Causality: Inert absorbents prevent secondary reactions that could occur if reactive or combustible absorbents were used.

  • Recovery: Using non-sparking tools, carefully sweep the absorbed mixture and place it into a high-density polyethylene (HDPE) or glass waste container with a secure, airtight lid[3].

  • Decontamination: Wash the affected surface area with soap and plenty of water for at least 15 minutes to remove residual traces[7].

  • Validation: Visually inspect the area using a UV light (if applicable to the solvent matrix) or pH test strips on the final wash water to confirm complete removal of the basic residue.

Proper Waste Segregation and Disposal Procedures

Because 8-Methoxy-5,6,7,8-tetrahydroquinoline is a hazardous nitrogenous organic compound, "dilution" or drain disposal is strictly prohibited[3]. It must be processed through a licensed hazardous waste facility[8][9].

Protocol: Preparation for Incineration (Liquid Waste)

The EPA and international regulatory bodies strongly recommend thermal destruction for halogenated and nitrogenous organic compounds[9].

  • Solvent Dissolution: Dissolve or mix the 8-Methoxy-5,6,7,8-tetrahydroquinoline waste with a highly combustible, approved solvent (e.g., ethanol or methanol)[4]. Causality: This lowers the viscosity and ensures a uniform, high-BTU burn during incineration.

  • Containerization: Transfer the solution to a clearly labeled, chemically compatible waste carboy (typically red or yellow-coded for flammable organics).

  • Validation Step: Before sealing the container, verify the pH of the waste mixture. Ensure it is neutral or slightly basic to prevent the buildup of pressure from unexpected acid-base gas evolution.

  • Incineration Requirements: The waste must be transferred to a facility equipped with a chemical incinerator featuring an afterburner and a wet scrubber [2][4]. Causality: The afterburner ensures complete thermal breakdown of the quinoline ring, while the scrubber neutralizes the highly toxic nitrogen oxide (NOx) gases produced during combustion, preventing acid rain and atmospheric pollution[4][5].

Protocol: Solid Waste Disposal
  • Collection: Place all contaminated packaging, gloves, and spill absorbents into a designated solid hazardous waste bin[3][8].

  • Labeling: Label as "Hazardous Solid Waste - Contains Nitrogenous Organics (Tetrahydroquinoline derivatives)."

  • Disposal: Offer surplus and non-recyclable solid waste to a licensed professional disposal company for secure chemical landfilling or solid-state incineration[8][10].

Disposal Workflow Visualization

The following diagram illustrates the logical routing of 8-Methoxy-5,6,7,8-tetrahydroquinoline waste to ensure environmental compliance and safety.

DisposalWorkflow N1 8-Methoxy-5,6,7,8-tetrahydroquinoline Waste Generated N2 Segregate: Liquid vs. Solid Contaminants N1->N2 N3 Liquid Waste (Dissolved in Combustible Solvent) N2->N3 N4 Solid Waste (Spill Absorbents/PPE/Packaging) N2->N4 N5 Chemical Incinerator (Equipped with Afterburner & Scrubber) N3->N5 Primary Route N6 Licensed Hazardous Waste Disposal Facility N4->N6 Secondary Route N5->N6 Ash/Neutralized Residue

Workflow for the segregation and disposal of tetrahydroquinoline derivatives.

References

  • NextSDS. "8-methoxy-5,6,7,8-tetrahydroquinoline — Chemical Substance Information." NextSDS Chemical Database. Available at: [Link]

  • NextSDS. "8-methoxy-5-methyl-1,2,3,4-tetrahydroquinoline — Chemical Substance Information." NextSDS Chemical Database. Available at:[Link]

  • Angene Chemical. "Safety Data Sheet: 5,6,7,8-Tetrahydroquinoline-3-carboxylic acid." Angene International. Available at:[Link]

  • Google Patents. "US20100239467A1 - Methods and systems for utilizing waste sources of metal oxides (Nitrogenous Bases)." Google Patents.

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。